Product packaging for 2-(Bromoacetyl)pyridine hydrobromide(Cat. No.:CAS No. 17570-98-8)

2-(Bromoacetyl)pyridine hydrobromide

Cat. No.: B093294
CAS No.: 17570-98-8
M. Wt: 280.94 g/mol
InChI Key: BYKVUGZUYJUSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Bromoacetyl)pyridine hydrobromide is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73994. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br2NO B093294 2-(Bromoacetyl)pyridine hydrobromide CAS No. 17570-98-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-pyridin-2-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKVUGZUYJUSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379909
Record name 2-(Bromoacetyl)pyridine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17570-98-8
Record name 17570-98-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Bromoacetyl)pyridine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-(Bromoacetyl)pyridine Hydrobromide (CAS 17570-98-8): Synthesis, Reactivity, and Applications in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-(bromoacetyl)pyridine hydrobromide. It moves beyond a simple cataloging of properties to provide an in-depth understanding of its synthesis, core reactivity, and strategic applications, particularly in the burgeoning field of targeted covalent inhibitors.

Introduction: A Versatile Tool for Covalent Targeting

This compound is a bifunctional reagent of significant interest in chemical biology and pharmaceutical sciences.[1] As an α-haloketone, its primary utility stems from the electrophilic bromoacetyl moiety, which can form stable covalent bonds with nucleophilic residues on proteins.[2][3] This reactivity, combined with the structural and electronic properties of the pyridine ring, makes it an invaluable building block for creating highly specific enzyme inhibitors, chemical probes, and other complex bioactive molecules.[1][4][5] This document elucidates the key technical aspects of this compound, providing both foundational knowledge and actionable protocols to empower its effective use in a research setting.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its successful application. This compound is typically an off-white to light brown crystalline powder.[1][6][7] The hydrobromide salt form enhances its stability and simplifies handling compared to the free base.

PropertyValueReference(s)
CAS Number 17570-98-8[6][8]
Molecular Formula C₇H₇Br₂NO[6][9]
Molecular Weight 280.94 g/mol [8][9]
IUPAC Name 2-bromo-1-(pyridin-2-yl)ethanone;hydrobromide[8]
Synonyms 2-bromo-1-(2-pyridinyl)ethanone hydrobromide, 2-(2-Bromoethanoyl)pyridine hydrobromide[10][11]
Melting Point 192-205 °C (decomposition may occur)[6][7][12]
Appearance Off-white to light brown crystalline powder[1][6]
Solubility Soluble in polar solvents like ethanol and acetic acid.[12]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. Hygroscopic and light-sensitive.[1][6][7][12][13]

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are critical first steps for any research application. The most common laboratory-scale synthesis involves the α-bromination of 2-acetylpyridine.

Synthesis Workflow Diagram

Diagram 1: Synthesis of 2-(Bromoacetyl)pyridine HBr cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Workup & Isolation 2-Acetylpyridine 2-Acetylpyridine Step1 1. Add Bromine dropwise at 15°C 2-Acetylpyridine->Step1 Bromine Bromine Bromine->Step1 HBr_in_Acetic_Acid 30% HBr in Acetic Acid HBr_in_Acetic_Acid->Step1 Step2 2. Warm to 40°C, stir for 1h Step1->Step2 Step3 3. Warm to 75°C, stir for 1h Step2->Step3 Cool Cool to 20°C Step3->Cool Precipitate Add Diethyl Ether to precipitate product Cool->Precipitate Filter Filter the resulting yellow precipitate Precipitate->Filter Dry Wash with Ether and dry Filter->Dry Product 2-(Bromoacetyl)pyridine Hydrobromide Dry->Product

Caption: Synthesis workflow for 2-(Bromoacetyl)pyridine HBr.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[6][14] The causality behind this specific method is rooted in controlling the electrophilic addition of bromine. The HBr/acetic acid medium serves both to protonate the pyridine ring, modulating its electronic properties, and to provide a bromide-rich environment, while the staged temperature increases ensure the reaction proceeds to completion without excessive side-product formation.

  • Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, charge a solution of 30% hydrobromic acid in acetic acid (12 mL).

  • Reactant Addition: Add 2-acetylpyridine (3 g, 24.8 mmol) to the acidic solution and cool the mixture to 15°C using an ice bath.[6][14]

  • Bromination: Slowly add bromine (1.52 mL, 9.72 mmol) dropwise via the dropping funnel, ensuring the temperature is maintained at 15°C.[6][14] This slow addition is crucial to prevent a runaway reaction and the formation of dibrominated byproducts.

  • Reaction Progression: After the addition is complete, warm the mixture to 40°C and stir for 1 hour. Subsequently, increase the temperature to 75°C and stir for an additional hour.[6][14]

  • Product Isolation: Cool the reaction mixture to 20°C. Add diethyl ether (30 mL) to precipitate the product. Diethyl ether is used as an anti-solvent; the ionic hydrobromide salt is insoluble in it, leading to its precipitation out of the acetic acid solution.

  • Purification: Stir the resulting slurry for 30 minutes at 20°C. Collect the yellow precipitate by filtration, wash it with a small volume of cold diethyl ether (10 mL) to remove residual acetic acid and unreacted starting materials, and dry under vacuum.[6][14]

Analytical Characterization
  • Purity Assessment: The purity of the final product should be confirmed to be ≥99% by High-Performance Liquid Chromatography (HPLC).[1]

  • Structural Verification: The identity of the compound must be verified using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the correct molecular structure and mass.

Section 3: Core Reactivity - The Mechanism of Covalent Modification

The utility of this compound in drug discovery lies in its ability to function as a targeted covalent modifier. The carbon atom alpha to both the carbonyl group and the bromine atom is highly electrophilic. It readily undergoes a bimolecular nucleophilic substitution (S_N_2) reaction with nucleophilic amino acid side chains.

Caption: General S_N_2 mechanism for protein modification.

The primary targets on proteins are "soft" nucleophiles, with cysteine being the most common due to the high nucleophilicity of its thiol side chain. However, reactions with other residues like lysine, histidine, and tyrosine are also possible, expanding the scope of potential protein targets beyond those with accessible cysteines.[2] The specificity of the modification is driven by the non-covalent interactions between the pyridine scaffold and the protein's binding pocket, which pre-orients the reactive bromoacetyl group near the target nucleophile.

Section 4: Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a cornerstone reagent in several advanced research areas.

  • Targeted Covalent Inhibitors (TCIs): This is arguably the most impactful application. By incorporating the 2-(acetyl)pyridine scaffold into a ligand designed to bind non-covalently to a specific protein target, the bromoacetyl "warhead" can be positioned to react with a nearby nucleophile. This results in an irreversible, covalent bond, which can offer advantages in potency, duration of action, and overcoming drug resistance mechanisms.[3]

  • Chemical Probes and Activity-Based Protein Profiling (ABPP): The reagent can be used to develop chemical probes to identify and characterize enzyme function within complex biological systems. By attaching a reporter tag (like a fluorophore or biotin) to the pyridine ring, researchers can covalently label active enzymes, enabling their detection and quantification.

  • Intermediate for Heterocyclic Synthesis: Beyond its direct use, it serves as a key intermediate in organic synthesis for constructing more complex molecules, such as imidazo[1,2-a]pyridine derivatives, which are themselves prevalent scaffolds in medicinal chemistry.[12]

Section 5: Experimental Protocol - Covalent Labeling of a Model Protein

This protocol provides a self-validating workflow for assessing the covalent modification of a target protein in vitro. The inclusion of analytical steps like mass spectrometry is crucial for confirming the success and specificity of the labeling reaction.

Protein Labeling Workflow

Diagram 3: In Vitro Protein Labeling Workflow cluster_analysis Analysis Prep_Protein 1. Prepare Target Protein in appropriate buffer (e.g., PBS, pH 7.4) Reaction 3. Incubate Protein + Reagent (e.g., 1h at 37°C) Prep_Protein->Reaction Prep_Reagent 2. Prepare fresh stock solution of 2-(Bromoacetyl)pyridine HBr in DMSO Prep_Reagent->Reaction Quench 4. Quench reaction with excess nucleophile (e.g., DTT or GSH) Reaction->Quench Analysis_SDS 5a. SDS-PAGE Analysis (check for mass shift) Quench->Analysis_SDS Analysis_MS 5b. Intact Protein MS (confirm covalent adduct mass) Quench->Analysis_MS Analysis_Peptide 5c. Proteolytic Digest & LC-MS/MS (identify modification site) Analysis_MS->Analysis_Peptide

Caption: Experimental workflow for covalent labeling and analysis.

Step-by-Step Labeling Protocol
  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. The use of a fresh solution is critical as α-haloketones can hydrolyze in the presence of ambient moisture.

  • Protein Preparation: Prepare a solution of the target protein (e.g., 10 µM) in a suitable, non-nucleophilic buffer such as phosphate-buffered saline (PBS) at pH 7.4. Avoid buffers containing primary amines (like Tris) or thiols.

  • Labeling Reaction: Add the reagent stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM for a 10-fold molar excess). Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Quenching: Stop the reaction by adding a high concentration of a quenching agent, such as dithiothreitol (DTT) to a final concentration of 10 mM. This will consume any unreacted this compound.

  • Confirmation of Covalent Modification:

    • Intact Protein Mass Spectrometry: The primary method for validation. Analyze the quenched reaction mixture by LC-MS. A successful reaction will show a new peak corresponding to the mass of the protein plus the mass of the acetylpyridine moiety (Mass of protein + 120.04 Da).

    • Tryptic Digest and LC-MS/MS: To identify the specific site of modification, the labeled protein can be digested with trypsin and analyzed by LC-MS/MS. The resulting data is searched for peptide fragments containing the expected mass shift on a nucleophilic residue.[15]

Section 6: Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16] As an alkylating agent, it should be handled with care to avoid direct contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.[16]

  • Handling: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[16] Avoid creating dust.[16]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[6][13] It is hygroscopic and should be protected from moisture and light.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful and enabling tool for modern drug discovery and chemical biology. Its well-defined reactivity, coupled with a synthetically tractable scaffold, allows for the rational design of sophisticated covalent probes and inhibitors. By understanding its properties, synthesis, mechanism of action, and proper handling, researchers can confidently leverage this reagent to interrogate complex biological systems and develop next-generation therapeutics.

References

An In-depth Technical Guide to 2-(Bromoacetyl)pyridine Hydrobromide: A Cornerstone Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Bromoacetyl)pyridine hydrobromide, a pivotal reagent in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and chemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its versatile applications. Particular emphasis is placed on its role as a key building block for the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in the development of novel antiviral and anti-inflammatory therapeutics, including p38 MAPK inhibitors. This guide aims to be a definitive resource, blending theoretical knowledge with practical, actionable protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the efficient construction of heterocyclic scaffolds is paramount. This compound has emerged as a highly valuable and versatile bifunctional reagent. Its structure, incorporating an electrophilic α-bromoketone and a pyridine ring, allows for the facile and regioselective synthesis of a variety of fused heterocyclic systems.

The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a reliable component in multi-step synthetic pathways.[1] Its primary utility lies in its reaction with 2-aminopyridines to generate the imidazo[1,2-a]pyridine core, a privileged scaffold found in numerous biologically active compounds.[2] This guide will elucidate the fundamental chemistry of this compound and showcase its strategic application in the synthesis of molecules with significant therapeutic potential.

Molecular Structure and Physicochemical Properties

The chemical identity and properties of this compound are fundamental to its reactivity and handling.

Molecular Formula: C₇H₇Br₂NO

Molecular Weight: 280.94 g/mol

IUPAC Name: 2-bromo-1-(pyridin-2-yl)ethanone;hydrobromide

CAS Number: 17570-98-8[3]

Structure:

G cluster_0 a b a->b N g a->g C c b->c d c->d e d->e f e->f f->a h g->h O i g->i C j i->j Br k i->k H l i->l H m n m->n HBr o p q

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

PropertyValueReference(s)
Appearance Light brown to off-white crystalline powder[4],[5]
Melting Point 205-207 °C[6]
Solubility Soluble in polar solvents[1]
Storage Conditions 2-8°C, under inert atmosphere[4]

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established procedure involving the acid-catalyzed α-bromination of a ketone. This electrophilic substitution reaction proceeds through an enol intermediate, a cornerstone concept in carbonyl chemistry.

Experimental Protocol: Synthesis from 2-Acetylpyridine

This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of this compound with high yield.[4]

Materials:

  • 2-Acetylpyridine

  • Bromine (Br₂)

  • 30% Hydrobromic acid in acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyridine (1.0 eq) in a 30% solution of hydrobromic acid in acetic acid.

  • Cool the reaction mixture to 15°C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 15°C.

  • After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour.

  • Subsequently, increase the temperature to 75°C and continue stirring for an additional hour.

  • Cool the reaction mixture to 20°C.

  • Add diethyl ether to precipitate the product.

  • Stir the resulting suspension for 30 minutes at 20°C.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve 2-Acetylpyridine in HBr/AcOH start->dissolve cool Cool to 15°C dissolve->cool add_br2 Add Bromine Dropwise cool->add_br2 warm_40 Warm to 40°C, Stir 1h add_br2->warm_40 warm_75 Warm to 75°C, Stir 1h warm_40->warm_75 cool_20 Cool to 20°C warm_75->cool_20 precipitate Precipitate with Diethyl Ether cool_20->precipitate filter Filter Precipitate precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end 2-(Bromoacetyl)pyridine hydrobromide dry->end

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Discussion: Acid-Catalyzed α-Bromination

The synthesis proceeds via an acid-catalyzed enolization of 2-acetylpyridine, followed by an electrophilic attack of bromine.

  • Protonation of the Carbonyl: The carbonyl oxygen of 2-acetylpyridine is protonated by the hydrobromic acid catalyst. This increases the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

  • Enol Formation: A weak base, such as the bromide ion or another molecule of the ketone, abstracts an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂), which is a strong electrophile. This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion intermediate.

  • Deprotonation: A weak base deprotonates the oxonium ion to regenerate the carbonyl group, yielding the final product, 2-(bromoacetyl)pyridine, which is then protonated by the excess HBr to form the hydrobromide salt.

Under acidic conditions, the reaction typically results in mono-bromination because the electron-withdrawing bromine atom deactivates the product towards further enolization.

Spectroscopic Characterization

While a comprehensive set of publicly available, peer-reviewed spectra for this compound is limited, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. Researchers should always confirm the identity and purity of their synthesized material using standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons of the pyridine ring (4H, multiplet, ~δ 7.5-8.8 ppm). Due to the protonation of the pyridine nitrogen, these signals will be shifted downfield compared to the free base. - Methylene protons (CH₂Br) (2H, singlet, ~δ 4.5-5.0 ppm). This singlet will be deshielded due to the adjacent electron-withdrawing carbonyl and bromine groups.
¹³C NMR - Carbonyl carbon (C=O) (~δ 190-200 ppm). - Aromatic carbons of the pyridine ring (~δ 120-155 ppm). - Methylene carbon (CH₂Br) (~δ 30-40 ppm).
IR (cm⁻¹) - Strong carbonyl (C=O) stretching vibration (~1700-1720 cm⁻¹). - C-N and C=C stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹). - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). - C-Br stretching vibration (~500-600 cm⁻¹).
Mass Spec. (EI) The mass spectrum would be expected to show a molecular ion peak for the free base (2-bromoacetylpyridine) at m/z 199 and 201 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.[7] A prominent fragment would likely be the acylium ion [M-Br]⁺.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound stems from its ability to act as a versatile precursor for the synthesis of complex heterocyclic molecules.

Synthesis of Imidazo[1,2-a]pyridines: A Gateway to Bioactive Molecules

The most prominent application of this compound is in the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines. This reaction involves the condensation of an α-haloketone with a 2-aminopyridine.

Representative Reaction Scheme:

G cluster_reactants Reactants cluster_product Product a 2-(Bromoacetyl)pyridine hydrobromide c Imidazo[1,2-a]pyridine derivative a->c Condensation b 2-Aminopyridine b->c

Caption: General reaction scheme for the synthesis of imidazo[1,2-a]pyridines.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents.[2]

  • Antiviral Agents: A significant body of research has focused on the synthesis of imidazo[1,2-a]pyridine derivatives as potent antiviral agents.[8] These compounds have shown activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[9] The synthesis of these antiviral compounds often utilizes this compound or analogous α-haloketones as key starting materials.[9]

  • p38 MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) is a crucial enzyme in the inflammatory signaling cascade, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[10][11] Many potent and selective p38 MAPK inhibitors are based on the imidazo[1,2-a]pyridine core, which can be synthesized from this compound.[12]

A Versatile Alkylating Agent

Beyond its use in the synthesis of fused heterocycles, the α-bromoketone moiety of this compound makes it an effective alkylating agent for a variety of nucleophiles, including thiols, amines, and carbanions. This reactivity allows for the introduction of the 2-pyridoylmethyl group into diverse molecular frameworks, further expanding its synthetic utility.

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazards: The compound is an irritant and may cause skin, eye, and respiratory irritation.[4] It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a powerful and versatile reagent that serves as a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. Its straightforward and high-yielding synthesis, coupled with its predictable reactivity, makes it an indispensable tool for researchers in drug discovery and organic synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable scientists to effectively leverage this key building block in the development of the next generation of therapeutics.

References

Physical properties including melting point and solubility of 2-(Bromoacetyl)pyridine hydrobromide.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Bromoacetyl)pyridine Hydrobromide in Synthetic Chemistry and Drug Discovery

This compound is a key reagent in the synthesis of a variety of pharmaceutical and chemical entities. Its utility stems from the presence of a reactive bromoacetyl group attached to a pyridine ring, making it a versatile building block for introducing the pyridinyl moiety into larger molecules. This compound is particularly valuable in the development of novel therapeutic agents, advanced materials, and chemical probes. A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective use in research and development, ensuring reproducibility and scalability of synthetic processes.

Melting Point: A Critical Parameter for Identification and Purity Assessment

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its identity and purity. For this compound, a sharp and well-defined melting point is indicative of a high degree of purity.

Quantitative Data for Melting Point

The experimentally determined melting point of this compound is consistently reported in the range of 205-207 °C. This relatively high melting point is characteristic of an organic salt with a well-ordered crystal lattice structure.

Physical PropertyValueSource(s)
Melting Point205-207 °C[1][2]
AppearanceSolid, powder, light brown powder[1][3]
Molecular FormulaC₇H₇Br₂NO[4][5][6][7][8]
Molecular Weight~280.94 g/mol [4][5][6][7][8]
Experimental Protocol for Melting Point Determination

The determination of the melting point of this compound should be performed using a calibrated melting point apparatus. The following protocol outlines a standard procedure.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Rate: The temperature is increased at a steady rate of 1-2 °C per minute.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

  • Small Sample Size: A small sample size minimizes thermal gradients within the sample.

  • Slow Heating Rate: A slow heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Visualization of the Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Obtain dry sample of 2-(Bromoacetyl)pyridine HBr prep2 Finely crush the sample into a powder prep1->prep2 prep3 Pack powder into a capillary tube (2-3 mm) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 Transfer meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe and record the melting range meas2->meas3 result Melting Point (e.g., 205-207 °C) meas3->result Data

Caption: Workflow for determining the melting point of this compound.

Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis

The solubility of this compound in various solvents is a critical parameter that dictates its utility in different applications, from reaction media to purification and formulation. As an organic salt, its solubility is governed by the principle of "like dissolves like," with a preference for polar solvents.

Qualitative Solubility Profile
SolventPolarityExpected SolubilityRationale
WaterHighSolubleAs a hydrobromide salt, it is expected to dissociate into ions and be solvated by polar water molecules. Pyridine hydrobromide is known to be soluble in water.[3][9]
EthanolHighSolubleEthanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the salt.
MethanolHighSolubleSimilar to ethanol, methanol is a polar protic solvent that is expected to be a good solvent for this compound. Pyridine hydrobromide is soluble in methanol.
Dimethyl Sulfoxide (DMSO)HighLikely SolubleDMSO is a highly polar aprotic solvent that is effective at solvating cations, which should promote the dissolution of the salt.
AcetoneMediumSparingly Soluble to InsolubleAcetone has a lower polarity than the other solvents listed and is aprotic, making it a less effective solvent for ionic compounds.
DichloromethaneLowInsolubleAs a nonpolar solvent, dichloromethane is not expected to effectively solvate the ions of the salt.
Diethyl EtherLowInsolubleDiethyl ether is a nonpolar solvent and is therefore a poor choice for dissolving ionic compounds.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol describes a standard and reliable method for determining the solubility of this compound.

Methodology:

  • Solvent Preparation: A known volume of the desired solvent is placed in a sealable container (e.g., a screw-cap vial).

  • Excess Solute Addition: An excess amount of this compound is added to the solvent to create a saturated solution.

  • Equilibration: The container is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is allowed to settle, or the solution is centrifuged to separate the solid and liquid phases.

  • Sampling: A known volume of the clear supernatant is carefully withdrawn.

  • Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

Causality Behind Experimental Choices:

  • Excess Solute: The use of excess solute ensures that the solution becomes saturated, which is the definition of solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.

  • Agitation and Time: Agitation increases the rate of dissolution, and a sufficient equilibration time ensures that the system has reached a true thermodynamic equilibrium.

Visualization of the Solubility Determination Workflow:

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess 2-(Bromoacetyl)pyridine HBr to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at a constant temperature (24-48h) prep2->equil1 Incubate equil2 Allow solid to settle or centrifuge equil1->equil2 anal1 Withdraw a known volume of the supernatant equil2->anal1 Sample anal2 Determine concentration (e.g., UV-Vis, HPLC) anal1->anal2 result Solubility (g/L or mol/L) anal2->result Data

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

A comprehensive understanding of the physical properties of this compound, particularly its melting point and solubility, is essential for its effective application in research and development. The well-defined melting point serves as a reliable indicator of purity, while an understanding of its solubility profile guides the selection of appropriate solvents for synthesis, purification, and formulation. The experimental protocols provided herein offer a robust framework for the accurate determination of these critical parameters, ensuring the integrity and reproducibility of scientific endeavors involving this versatile chemical intermediate.

References

A Senior Application Scientist's Guide to the Synthesis of 2-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of α-Halo Ketones

In the landscape of modern organic synthesis and medicinal chemistry, α-haloketones stand out as exceptionally versatile intermediates. Their dual electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—render them powerful building blocks for constructing a wide array of heterocyclic compounds, which form the core of countless pharmaceutical agents. 2-(Bromoacetyl)pyridine, in its stable hydrobromide salt form, is a prime example of such a key intermediate. Its strategic value lies in its ability to readily react with nucleophiles, enabling the facile construction of substituted pyridine derivatives integral to the development of novel therapeutics. This guide provides a comprehensive, field-tested methodology for the synthesis of 2-(bromoacetyl)pyridine hydrobromide from 2-acetylpyridine, grounded in mechanistic understanding and practical, safety-conscious execution.

The Chemical Rationale: Mechanism of Acid-Catalyzed Bromination

The conversion of 2-acetylpyridine to its α-bromo derivative is not a mere mixing of reagents; it is a controlled electrophilic substitution at the α-carbon, facilitated by an acidic catalyst. The choice of a hydrobromic acid (HBr) and acetic acid medium is deliberate and crucial for the reaction's success.

The Causality Behind the Conditions:

  • Protonation and Activation: The reaction commences with the protonation of the most basic site, the pyridine nitrogen, by HBr. This protonation serves a dual purpose: it renders the starting material soluble in the polar acidic medium and enhances the electrophilicity of the carbonyl carbon.

  • Enolization is Key: The α-bromination of a ketone proceeds via its enol or enolate form. Under the strongly acidic conditions of this protocol, the reaction proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form. This step is often the rate-determining step of the reaction.[1]

  • Electrophilic Attack: The electron-rich double bond of the enol tautomer then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). Bromine is a soft electrophile, perfectly suited for this reaction. This attack forms a new carbon-bromine bond at the α-position and regenerates the protonated carbonyl, leading to the final product. The use of HBr in the reaction medium helps to suppress side reactions, such as bromination on the pyridine ring, by ensuring the ring is deactivated through protonation.[1]

Experimental Protocol: From Reagents to Product

This section details a robust and high-yielding procedure for the synthesis of this compound. Adherence to the specified conditions and safety protocols is paramount for a successful and safe outcome.

Reagent and Equipment Specifications

Quantitative data for the synthesis is summarized in the table below.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-AcetylpyridineC₇H₇NO121.143.0 g24.8Starting Material
BromineBr₂159.811.52 mL (4.86 g)30.4Brominating Agent
30% HBr in Acetic AcidHBr/CH₃COOH-12 mL-Solvent & Catalyst
Diethyl Ether(C₂H₅)₂O74.1240 mL-Anti-solvent for Precipitation
Round-bottom flask--100 mL-Reaction Vessel
Magnetic stirrer & stir bar--1-Agitation
Dropping funnel--1-Controlled Reagent Addition
Ice bath & Heating mantle--1 each-Temperature Control
Buchner funnel & filter paper--1 set-Product Filtration
Step-by-Step Synthesis Workflow

The entire experimental process is visualized in the workflow diagram below.

SynthesisWorkflow Workflow for 2-(Bromoacetyl)pyridine HBr Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Bromination Reaction cluster_isolation 3. Product Isolation & Purification prep Dissolve 2-acetylpyridine (3g) in 30% HBr/acetic acid (12mL) in a flask. cool Cool the solution to 15°C using an ice bath. prep->cool Prepare for reaction add_br2 Slowly add Bromine (1.52mL) dropwise via dropping funnel. cool->add_br2 Maintain temperature warm1 Warm to 40°C and stir for 1 hour. add_br2->warm1 Reaction initiation warm2 Increase temperature to 75°C and stir for 1 hour. warm1->warm2 Drive to completion cool_down Cool the reaction mixture to 20°C. warm2->cool_down End of reaction phase precipitate Add diethyl ether (30mL) to precipitate the product. cool_down->precipitate Induce crystallization stir_precip Stir at 20°C for 30 minutes to complete precipitation. precipitate->stir_precip filtrate Collect the yellow precipitate by vacuum filtration. stir_precip->filtrate Separate solid wash Wash the solid with cold diethyl ether (10mL). filtrate->wash Remove impurities dry Dry the final product under vacuum. wash->dry Obtain final product

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Procedure
  • Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolution: Charge the flask with 2-acetylpyridine (3 g, 24.8 mmol) and 30% hydrobromide in acetic acid (12 mL). Stir the mixture until the starting material is fully dissolved.[2][3]

  • Initial Cooling: Cool the reaction vessel to 15°C using an ice-water bath.

  • Bromine Addition: Slowly add bromine (1.52 mL, 30.4 mmol) dropwise to the stirring solution over a period of 20-30 minutes. Maintain the internal temperature at or below 15°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and warm the reaction mixture to 40°C. Allow it to stir at this temperature for 1 hour.[2][3]

  • Heating: Subsequently, increase the temperature to 75°C and maintain stirring for an additional hour to ensure the reaction goes to completion.[2][3]

  • Product Precipitation: Cool the reaction mixture to 20°C. Add diethyl ether (30 mL) to the flask. The product is insoluble in ether and will precipitate out as a yellow solid.

  • Isolation: Stir the resulting slurry at 20°C for 30 minutes to maximize precipitation.[2][3]

  • Purification: Collect the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with a small portion of cold diethyl ether (10 mL) to remove residual acetic acid and unreacted bromine.

  • Drying: Dry the product under vacuum to yield this compound. The expected yield is typically very high, in the range of 95-98%.[2][3]

Troubleshooting and Optimization

Even robust protocols can encounter issues. Understanding potential pitfalls is key to efficient problem-solving.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid catalyst concentration. 2. Reaction temperature too low or time too short. 3. Inactive/degraded bromine.1. Ensure the HBr/acetic acid solution is of the correct concentration.[1] 2. Adhere to the specified temperature profile (40°C then 75°C) and reaction times.[1] 3. Use fresh, pure bromine.
Dibrominated Byproduct 1. Excess bromine was used. 2. Prolonged reaction time at elevated temperature.1. Carefully control the stoichiometry of bromine. A slight excess is acceptable, but large excesses should be avoided.[1] 2. Monitor reaction progress by TLC if possible to avoid over-reaction.
Ring-Brominated Byproduct Reaction conditions favor electrophilic aromatic substitution.The specified protocol using HBr/acetic acid strongly favors α-bromination by protonating the pyridine ring, thus deactivating it. Adhering to this acidic medium is the best way to prevent this side reaction.[1]

A Culture of Safety: Handling Hazardous Reagents

This synthesis involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any work.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton for bromine).[4]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood to prevent inhalation of highly toxic and corrosive bromine and HBr vapors.

  • Bromine Handling: Bromine is a strong oxidizing agent, extremely corrosive, and toxic upon inhalation or skin contact.[5][6] It can cause severe, slow-healing burns. Handle it with extreme care, using glass or Teflon-lined equipment.[5] Ensure a neutralizing agent (e.g., sodium thiosulfate solution) is readily available for spills.

  • HBr/Acetic Acid: The 30% HBr in acetic acid solution is highly corrosive and will cause severe burns upon contact. Avoid breathing the vapors.

  • Waste Disposal: All chemical waste, including residual reaction mixtures and solvent washes, must be disposed of according to institutional and local environmental regulations for halogenated organic waste.

By integrating a deep understanding of the reaction mechanism with a meticulous and safety-conscious approach to the experimental work, researchers can reliably and safely synthesize high-purity this compound, a valuable precursor for further discovery and development.

References

An In-depth Technical Guide to the Reactivity and Synthetic Utility of the α-Bromoketone Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The α-bromoketone moiety is a cornerstone functional group in modern organic synthesis, prized for its unique electronic properties and versatile reactivity. The strategic placement of a bromine atom adjacent to a carbonyl group creates a highly activated system with two proximate electrophilic centers, enabling a diverse array of chemical transformations.[1] This guide provides an in-depth exploration of the core principles governing the reactivity of α-bromoketones. We will delve into the mechanistic underpinnings of their canonical reactions, including nucleophilic substitutions, eliminations, and the iconic Favorskii rearrangement. Furthermore, this document will highlight their pivotal role as building blocks in the synthesis of complex molecules, particularly heterocycles, and their emerging applications in the field of drug development and bioconjugation. This work is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic intermediate.

The Electronic Basis of α-Bromoketone Reactivity

An α-bromoketone is characterized by a bromine atom attached to the carbon atom immediately adjacent (the α-position) to a carbonyl group.[2] This specific arrangement is not merely additive; the two functional groups synergistically influence the molecule's reactivity. The primary factors are:

  • Inductive Effect: The electron-withdrawing nature of the carbonyl group polarizes the Cα-C bond. This effect is compounded by the electronegative bromine atom, which strongly polarizes the Cα-Br bond. The result is a significant partial positive charge (δ+) on the α-carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.[2][3]

  • Orbital Interactions: Advanced molecular orbital theory explains that the high-energy, non-bonding electrons of the carbonyl oxygen can interact with the antibonding orbital of the C-Br bond (σ). This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) associated with the σ(C-Br) bond, making it more accessible for a nucleophile's Highest Occupied Molecular Orbital (HOMO) to attack.[4] This orbital overlap significantly accelerates the rate of nucleophilic substitution compared to analogous alkyl bromides.[4][5]

  • Acidity of α'-Protons: The electron-withdrawing capacity of both the carbonyl and the bromo-substituted carbon increases the acidity of any protons on the adjacent carbon (the α'-position). This facilitates their removal by a base, leading to the formation of an enolate intermediate, which is a key step in several important reactions.[6][7]

The interplay of these effects dictates the primary reaction pathways available to α-bromoketones, which can be broadly categorized and are summarized in the diagram below.

G cluster_nuc Nucleophilic Attack ABK α-Bromoketone (R-CO-CH(Br)-R') SN2_Product Sₙ2 Substitution Product (R-CO-CH(Nu)-R') ABK->SN2_Product Favorskii_Product Favorskii Rearrangement Product (Carboxylic Acid Derivative) ABK->Favorskii_Product Elim_Product α,β-Unsaturated Ketone ABK->Elim_Product Nuc_Attack Nucleophile (e.g., R-NH₂, R-SH, CN⁻) Nuc_Attack->ABK Direct Attack at α-Carbon Base_Nuc Base as Nucleophile (e.g., RO⁻, OH⁻) Base_Nuc->ABK Attack at α'-Proton (if present) Base_Elim Sterically Hindered Base (e.g., Pyridine, DBU) Base_Elim->ABK

Caption: Core reactivity pathways of the α-bromoketone functional group.

Key Transformations and Mechanistic Insights

Nucleophilic Substitution (Sₙ2)

The enhanced electrophilicity of the α-carbon makes it an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles, including amines, thiols, azides, and carbanions, can readily displace the bromide ion. This reaction is a cornerstone of synthetic chemistry, particularly for building molecular complexity and forming heterocyclic rings.[3]

Causality in Experimental Choices: The choice of solvent is critical. Polar aprotic solvents like DMF or acetone are often preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus maximizing its reactivity. The reaction proceeds with inversion of stereochemistry if the α-carbon is a chiral center, a hallmark of the Sₙ2 mechanism.

This high reactivity has been harnessed in the development of targeted covalent inhibitors in drug discovery, where a nucleophilic residue (e.g., cysteine) in a protein's active site attacks the α-bromoketone warhead, forming a permanent covalent bond.

Base-Induced Elimination

When an α-bromoketone is treated with a non-nucleophilic, sterically hindered base, an E2 elimination reaction can occur to yield an α,β-unsaturated ketone.[8][9] This transformation is synthetically valuable for introducing conjugation into a molecular system.

Causality in Experimental Choices: A hindered base, such as pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is crucial.[8] These bases are strong enough to deprotonate the α'-carbon but are too bulky to act as competing nucleophiles at the α-carbon. The reaction is typically heated to favor the elimination pathway over substitution. This method is a reliable way to synthesize enones, which are themselves versatile intermediates in Michael additions and Diels-Alder reactions.[8][10]

The Favorskii Rearrangement

Perhaps the most iconic reaction of this functional group is the Favorskii rearrangement. It involves the treatment of an α-haloketone (with at least one α'-hydrogen) with a base (typically an alkoxide or hydroxide) to form a rearranged carboxylic acid derivative (an ester or acid, respectively).[7][11] For cyclic α-bromoketones, this reaction results in a ring contraction, providing a powerful method for synthesizing strained ring systems.[7][11][12]

Mechanistic Insight: The generally accepted mechanism proceeds through a cyclopropanone intermediate.[7][13]

  • Enolate Formation: The base abstracts an acidic α'-proton to form an enolate.[6][12]

  • Intramolecular Sₙ2: The enolate attacks the α-carbon, displacing the bromide ion to form a bicyclic or spiro-fused cyclopropanone intermediate.[7][12]

  • Nucleophilic Attack: The nucleophile (alkoxide or hydroxide) attacks the carbonyl carbon of the strained cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the cyclopropane ring. The ring opens in a way that forms the more stable carbanion, which is then protonated by the solvent to yield the final product.[7]

G Favorskii Rearrangement Mechanism Start α-Bromoketone Enolate Enolate Intermediate Start->Enolate + Base (-HBr) Cyclo Cyclopropanone Intermediate Enolate->Cyclo Intramolecular Sₙ2 Tetra Tetrahedral Intermediate Cyclo->Tetra + Nucleophile (e.g., RO⁻) Product Carboxylic Acid Ester Product Tetra->Product Ring Opening & Protonation

Caption: The cyclopropanone pathway of the Favorskii rearrangement.

For α-bromoketones lacking α'-hydrogens, a "quasi-Favorskii" or "benzylic-like" rearrangement can occur, proceeding through a concerted collapse of a tetrahedral intermediate without forming a cyclopropanone.[7][13]

Synthetic Applications

Synthesis of Heterocycles

The dual electrophilicity of α-bromoketones makes them exceptionally useful for constructing heterocyclic rings.[1][3] By reacting with a molecule containing two different nucleophiles, two new bonds can be formed in a single pot.

  • Hantzsch Thiazole Synthesis: A classic example is the reaction of an α-bromoketone with a thioamide or thiourea to form a thiazole ring, a common scaffold in pharmaceuticals.[3]

  • Other Heterocycles: Similarly, reactions with amidines, guanidines, or hydrazines can lead to imidazoles, pyrazoles, and other important five-membered ring systems.[3]

Modern Synthetic Methods

The reliability of α-bromoketone reactivity has led to its incorporation into modern, catalytic methodologies.

  • Asymmetric Cross-Coupling: Recent advances have enabled the nickel-catalyzed asymmetric cross-coupling of racemic α-bromoketones with organozinc reagents. This stereoconvergent method allows for the synthesis of α-arylated ketones with high enantioselectivity, creating chiral tertiary centers that are otherwise difficult to access.[14]

Experimental Protocols & Data

Protocol: Acid-Catalyzed α-Bromination of Acetophenone

This protocol describes the synthesis of phenacyl bromide (α-bromoacetophenone), a common α-bromoketone intermediate. The acid-catalyzed mechanism proceeds through an enol intermediate, which is the rate-determining step.[8][9][15] The rate is independent of the bromine concentration, a key piece of evidence for this mechanism.[9][10]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reac Reaction cluster_work Work-up & Purification A Charge flask with Acetophenone and Glacial Acetic Acid B Cool flask in ice-water bath A->B C Add Br₂ dropwise with stirring B->C D Allow to warm to RT and stir for 1 hour C->D E Pour mixture slowly into ice-water D->E F Collect solid by vacuum filtration E->F G Wash solid with cold water F->G H Recrystallize from Ethanol/Water G->H

Caption: Experimental workflow for the synthesis of α-bromoacetophenone.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (5.0 g, 41.6 mmol) in glacial acetic acid (20 mL).

  • Cooling: Cool the flask in an ice-water bath to approximately 5-10 °C.

  • Bromination: Prepare a solution of bromine (6.7 g, 41.9 mmol, 1.01 eq.) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 20-30 minutes. Maintain the temperature below 20 °C. Self-Validation: The disappearance of the red-brown bromine color indicates its consumption.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. HBr gas will be evolved; perform this in a well-ventilated fume hood.

  • Quenching: Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid cake thoroughly with cold water to remove acetic acid and HBr.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure α-bromoacetophenone as white crystals.

Expected Data:

ParameterValueSource
Product α-BromoacetophenoneN/A
Typical Yield 70-85%[1][9]
Melting Point 49-51 °CStandard Reference Data
¹H NMR (CDCl₃) δ ~4.4 (s, 2H, -CH₂Br), 7.5-8.0 (m, 5H, Ar-H)Standard Reference Data
¹³C NMR (CDCl₃) δ ~31.0 (-CH₂Br), 128.8, 129.0, 134.0, 134.2, 191.5 (C=O)Standard Reference Data

Conclusion

The α-bromoketone functional group is a testament to the power of synergistic electronic effects in organic chemistry. Its heightened electrophilicity and the acidity of its neighboring protons unlock a vast and predictable reaction landscape. From fundamental Sₙ2 and elimination reactions to complex, name-defining rearrangements like the Favorskii, this moiety provides chemists with a reliable toolkit for molecular construction. Its continued relevance in the synthesis of heterocycles, natural products, and as a key component in covalent inhibitors for drug discovery underscores its enduring importance to the scientific community. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to leverage the full synthetic potential of this versatile intermediate.

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromoacetyl)pyridine hydrobromide is a key reagent in the synthesis of a multitude of pharmaceutical and bioactive molecules, particularly in the construction of heterocyclic scaffolds like imidazopyridines.[1][2][3] Its utility stems from the reactive α-bromo ketone moiety, which readily participates in nucleophilic substitution and condensation reactions. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety data for this compound, grounded in practical laboratory applications, to empower researchers to handle this compound with confidence and precision.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and storage.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonym(s) 2-bromo-1-(2-pyridinyl)ethanone hydrobromide[5]
CAS Number 17570-98-8[4][5]
Molecular Formula C₇H₇Br₂NO[4][6]
Molecular Weight 280.94 g/mol [6]
Physical Form Solid, powder[5]
Melting Point 205 °C[7]
Storage Temperature Refrigerator (2-8°C), under inert gas (Nitrogen or Argon)[7][8]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).

Hazard ClassHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source(s):[4][5]

The Chemistry of Reactivity and Associated Hazards

The primary driver of both the utility and the hazards of this compound is the α-bromo ketone functional group. As an α-haloketone, the bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the basis for its use in forming new carbon-heteroatom bonds, crucial for building complex molecular architectures.[9]

However, this electrophilicity also means it can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This alkylating potential is the underlying reason for its irritant properties and underscores the importance of preventing direct contact.

Safe Handling and Engineering Controls: A Proactive Approach

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[10] This is critical to prevent inhalation of the powder or any potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[10][11]

Administrative Controls
  • Designated Area: Whenever possible, establish a designated area within the laboratory for working with this compound. This helps to contain any potential contamination.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this reagent. These SOPs should include specific safety precautions for each step.

  • Training: All personnel handling this compound must be thoroughly trained on its hazards and the established safety protocols.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[10] A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves should be worn.[12] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

    • Lab Coat: A full-length, long-sleeved laboratory coat should be worn and kept buttoned.[10]

  • Respiratory Protection: For situations with a higher risk of aerosol generation where a fume hood may not provide sufficient protection, a NIOSH-approved respirator may be necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol EnterLab Entering Laboratory DonGoggles Wear Chemical Safety Goggles EnterLab->DonGoggles DonCoat Wear Lab Coat (fully buttoned) DonGoggles->DonCoat DonGloves Wear Nitrile or Neoprene Gloves DonCoat->DonGloves Work Handle 2-(Bromoacetyl)pyridine Hydrobromide in Fume Hood DonGloves->Work ExitLab Exiting Laboratory Work->ExitLab

Caption: Mandatory PPE workflow for handling this compound.

First Aid Measures: Rapid and Informed Response

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures: Containment and Cleanup

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.

    • Place the spilled material into a designated, labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Alert your institution's environmental health and safety (EHS) department.

    • Ensure the area is well-ventilated.

Fire-Fighting Measures

While this compound is not flammable, it can decompose upon heating to produce toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.

  • Suitable Extinguishing Media: Use any means suitable for extinguishing the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[4]

  • Specific Hazards: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to decomposition products.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical's life cycle management.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • Keep refrigerated at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain.

  • Contaminated containers should be treated as hazardous waste.

Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative

This section provides a practical example of the use of this compound in a common synthetic transformation, highlighting the integration of safety measures at each step.

Reaction: Condensation of 2-aminopyridine with this compound.

Materials:

  • 2-Aminopyridine

  • This compound

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

Procedure:

  • Preparation (in a fume hood):

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser in the fume hood.

  • Reagent Addition:

    • To the flask, add 2-aminopyridine and ethanol.

    • While stirring, slowly add sodium bicarbonate.

    • Carefully weigh the required amount of this compound in the fume hood and add it portion-wise to the reaction mixture. Causality: Portion-wise addition helps to control any potential exotherm.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

    • Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system.

  • Waste Disposal:

    • Collect all liquid waste (filtrate) in a designated hazardous waste container.

    • Dispose of any contaminated filter paper and other solid waste in the appropriate solid hazardous waste container.

Synthesis_Workflow cluster_synthesis Imidazopyridine Synthesis Workflow Prep Preparation (Fume Hood, PPE) ReagentAdd Reagent Addition (Portion-wise) Prep->ReagentAdd Reaction Reaction (Reflux, TLC Monitoring) ReagentAdd->Reaction Workup Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Waste Waste Disposal (Segregated Waste Streams) Purification->Waste

Caption: Step-by-step workflow for the safe synthesis of an imidazopyridine derivative.

Toxicological Information: A Data Gap and a Precautionary Approach

In the absence of comprehensive data, a precautionary principle must be applied. The hazards identified (skin, eye, and respiratory irritation) are consistent with its classification as an alkylating agent and a pyridine derivative. The parent compound, 2-acetylpyridine, is also known to be a skin, eye, and respiratory irritant.[13][14] Therefore, it is prudent to handle this compound as a compound with the potential for significant local toxicity upon direct contact and to minimize all routes of exposure.

Conclusion

This compound is an invaluable tool for the synthetic chemist, but its reactivity demands respect and careful handling. By integrating a thorough understanding of its hazards with robust safety protocols, including the consistent use of engineering controls and personal protective equipment, researchers can safely harness its synthetic potential. This guide serves as a comprehensive resource to foster a culture of safety and informed decision-making in the laboratory, ensuring that scientific advancement and personal well-being go hand in hand.

References

Spectroscopic Analysis of 2-(Bromoacetyl)pyridine Hydrobromide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Bromoacetyl)pyridine hydrobromide is a key reagent in synthetic chemistry, valued for its bifunctional nature that allows for the introduction of a pyridyl ketone moiety in a variety of molecular scaffolds. Its utility in the synthesis of heterocyclic compounds and as a covalent modifier in chemical biology necessitates a thorough understanding of its structural and electronic properties. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a publicly available, complete experimental dataset for this specific compound is elusive, this document leverages established principles of spectroscopic interpretation for analogous structures—namely pyridinium salts, α-haloketones, and organobromine compounds—to present a robust predictive analysis. Detailed experimental protocols for acquiring and interpreting this data are also provided to serve as a practical resource for researchers.

Introduction: The Chemical Significance of this compound

This compound is a versatile synthetic building block. The presence of a reactive α-bromo ketone functional group makes it an excellent electrophile for reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its application in the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Furthermore, the pyridyl nitrogen, in its hydrobromide salt form, influences the reactivity of the molecule and its solubility. A precise understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the methylene protons and the four aromatic protons of the pyridine ring. Due to the hydrobromide salt form, the pyridinium proton will induce a significant downfield shift of the ring protons compared to neutral pyridine.

Key Predicted Features:

  • Pyridinium Protons (Ar-H): The protons on the pyridine ring will be deshielded due to the positive charge on the nitrogen atom. This results in their appearance in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The coupling pattern will be complex due to ortho, meta, and para couplings, but will be characteristic of a 2-substituted pyridine.

  • Methylene Protons (-CH₂Br): The two protons of the bromoacetyl group are expected to appear as a singlet. Their chemical shift will be influenced by the adjacent electron-withdrawing carbonyl group and the bromine atom, placing them in the range of δ 4.5 - 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-6 (Py)8.8 - 9.0d
H-4 (Py)8.3 - 8.5t
H-5 (Py)8.0 - 8.2t
H-3 (Py)8.6 - 8.8d
-CH₂Br4.5 - 5.0s
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework.

Key Predicted Features:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be significantly deshielded, appearing in the downfield region of the spectrum, typically around δ 190-200 ppm.

  • Pyridinium Carbons: The carbons of the pyridine ring will also be deshielded due to the electron-withdrawing effect of the protonated nitrogen.

  • Methylene Carbon (-CH₂Br): The carbon of the bromoacetyl group will be influenced by the attached bromine and carbonyl group, with an expected chemical shift in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 200
C-2 (Py)150 - 155
C-6 (Py)148 - 152
C-4 (Py)140 - 145
C-3 (Py)128 - 132
C-5 (Py)125 - 130
-CH₂Br30 - 40
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the pyridinium protons can be solvent-dependent.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be the carbonyl stretch and bands associated with the pyridinium ring.

Key Predicted Features:

  • Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The position is characteristic of an α-haloketone. Conjugation with the pyridine ring may slightly lower this frequency.

  • Pyridinium Ring Vibrations: A series of bands in the 1600-1400 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations within the aromatic ring.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group will be observed just below 3000 cm⁻¹.

  • N-H Stretch: A broad absorption may be present in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the pyridinium hydrobromide.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
N⁺-H Stretch2500 - 3000Broad, Medium
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
C=O Stretch1690 - 1715Strong, Sharp
Pyridinium C=C, C=N Stretches1600 - 1400Medium-Strong
Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Scan Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the fragmentation patterns, which can aid in structure confirmation.

Key Predicted Features:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. Therefore, we expect to see peaks corresponding to [C₇H₆⁷⁹BrNO]H⁺ and [C₇H₆⁸¹BrNO]H⁺. The nominal molecular weight of the free base is 200 g/mol , so the protonated molecule would be at m/z 201 and 203. However, given the hydrobromide salt, the observed species will depend on the ionization method.

  • Characteristic Isotopic Pattern: Any fragment containing a bromine atom will also exhibit this M and M+2 pattern.

  • Major Fragmentation Pathways:

    • Loss of Br•: A common fragmentation for bromo-compounds is the loss of a bromine radical, which would result in a significant peak.

    • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon is another likely fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments

FragmentPredicted m/zComments
[M+H]⁺ (⁷⁹Br)202Molecular ion with ⁷⁹Br
[M+H]⁺ (⁸¹Br)204Molecular ion with ⁸¹Br
[M-Br]⁺122Loss of a bromine atom
[C₅H₄NCO]⁺106α-cleavage product
Experimental Protocol for MS Data Acquisition

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

Instrumental Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

  • Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data based on fundamental principles and data from analogous structures, researchers can confidently characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality data. The synergistic use of these spectroscopic techniques, as outlined in the workflow, is essential for the unambiguous structural elucidation and purity assessment of this compound and its reaction products in drug discovery and materials science applications.

A Senior Application Scientist's Guide to Sourcing 2-(Bromoacetyl)pyridine Hydrobromide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromoacetyl)pyridine hydrobromide (CAS No. 17694-68-7 for the 3-isomer, 17570-98-8 for the 2-isomer) is a pivotal reagent in pharmaceutical and chemical research, primarily utilized as a versatile building block in the synthesis of complex bioactive molecules and as a probe in materials science.[1][2] The success of experimental outcomes and the integrity of drug development programs are intrinsically linked to the quality and purity of this starting material. This guide provides an in-depth analysis of the commercial supplier landscape, outlines critical purchasing considerations, and presents a robust protocol for supplier and reagent qualification. Our objective is to empower scientific professionals to make informed, strategic sourcing decisions that uphold the highest standards of scientific integrity and accelerate research timelines.

The Strategic Importance of this compound

Chemical Profile and Reactivity

This compound is a pyridyl ketone derivative featuring a highly reactive α-bromo group. This functionality makes it an excellent electrophile for alkylating a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its utility, enabling its use in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. The hydrobromide salt form generally enhances the compound's stability and simplifies handling compared to its freebase counterpart.[1] It typically appears as an off-white to light brown crystalline powder and requires storage at refrigerated temperatures (0-8 °C) under an inert atmosphere to maintain its integrity.[1][3][4]

Key Applications in Scientific Research

The compound's unique structure makes it an indispensable intermediate in several high-value research areas:

  • Pharmaceutical Synthesis: It serves as a key building block for a variety of pyridine-containing scaffolds, which are prevalent in medicinal chemistry due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[2] Its application is particularly noted in the synthesis of agents targeting neurological disorders.[2]

  • Bioconjugation and Chemical Biology: The bromoacetyl moiety can be used to selectively modify proteins and other biomolecules, often targeting specific amino acid residues like histidine, to create functional bioconjugates for research and therapeutic purposes.

  • Materials Science: It finds use in the development of novel materials, such as specialized polymers and functional coatings, where the pyridine moiety can impart specific electronic or coordination properties.[2]

Given these critical applications, the causality is clear: impurities in the starting material can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove byproducts, ultimately compromising the validity of research data and delaying project milestones.

Navigating the Commercial Supplier Landscape

The market for this compound is populated by a wide array of suppliers, from large, multinational distributors to specialized chemical synthesis labs. Understanding this landscape is the first step in strategic sourcing. These suppliers can be broadly categorized into two tiers.

  • Tier 1: Global Distributors: These are large, well-established companies like Sigma-Aldrich (Merck) , known for extensive catalogs, robust quality management systems, and comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS). They often provide various grades of the chemical and have a global logistics network.

  • Tier 2: Specialized Manufacturers and Niche Suppliers: Companies such as Apollo Scientific , Chem-Impex , and BLD Pharm often focus on specific classes of molecules like heterocyclic building blocks.[1][4][5][6] They may offer competitive pricing, flexible pack sizes, and deep technical expertise in their areas of focus. Many are also primary manufacturers, which can be an advantage for bulk quantities and custom synthesis needs.

Comparative Analysis of Commercial Suppliers

To facilitate an informed decision, the following table summarizes key attributes of prominent suppliers. Note that availability and pricing are subject to change and should always be verified directly.

SupplierCAS Number(s) OfferedPurity LevelsTypical Pack SizesKey Strengths & Notes
Sigma-Aldrich (Merck) 17694-68-7, 17570-98-895%Varies (e.g., Grams)Extensive documentation (CoA, COO), global distribution, strong brand reputation.
Apollo Scientific 17694-68-7, 17570-98-8Typically ≥97%1g, 5g, 25g, 100gUK and US stock, clear lead times, specializes in research chemicals.[5]
Chem-Impex 17570-98-8, 17694-68-7≥99% (HPLC/Titration)Custom/VariesFocus on high-purity compounds, provides detailed application context.[1][2]
Alfa Chemistry 17694-68-7, 17570-98-8Reagent Grade, 99+%1g, 5g, 25g, 100g, 250gISO 9001:2015 certified, offers a range of grades for research and industrial use.[7]
BLD Pharm 17694-68-7, 17570-98-8≥98%VariesDirect manufacturer, competitive for bulk quantities, provides online CoA inquiry.[4][6]
Santa Cruz Biotechnology 17570-98-8Research GradeVariesStrong focus on life sciences and proteomics research applications.

Purchasing Options and Strategic Considerations

Research Grade vs. GMP Grade: A Critical Distinction

The choice between Research Use Only (RUO) and Good Manufacturing Practice (GMP) grade material is dictated by the intended application.

  • Research Grade: Suitable for early-stage discovery, process development, and academic research. The specifications are less stringent, and the cost is lower. Most suppliers listed primarily offer this grade.[8]

  • GMP Grade: Required for materials intended for use in clinical trials and commercial pharmaceutical production. GMP-grade reagents are manufactured under strict quality controls with extensive documentation to ensure traceability, purity, and consistency. Sourcing GMP material involves a much more rigorous supplier qualification process and is a significant step-up in cost and lead time.

Expert Insight: For drug development professionals, it is crucial to consider the entire project lifecycle. While research-grade material is appropriate for initial studies, engaging with suppliers who have GMP capabilities early in the process can prevent significant delays and sourcing challenges during clinical transition.

Bulk and Custom Synthesis

For needs exceeding standard catalog quantities (typically >1 kg), direct engagement with manufacturers for bulk or custom synthesis is the most efficient path. Companies like BLD Pharm and various suppliers listed on platforms like ChemicalBook often have direct manufacturing capabilities.[4][9][10]

Key questions to ask a custom synthesis provider:

  • What is your synthesis route, and can you provide a process overview?

  • What analytical methods are used for in-process and final quality control?

  • Can you provide batch-specific data and a preliminary Certificate of Analysis?

  • What are your lead times and capabilities for scaling up production further?

Protocol: Qualification of a New Supplier and Reagent Lot

Trust in a reagent cannot be assumed; it must be verified. The following protocol provides a self-validating system for qualifying a new batch of this compound, ensuring its suitability for your experiments.

Workflow for Supplier Vetting and Reagent Qualification

This workflow ensures a systematic and thorough evaluation process, minimizing risks to research integrity.

G Workflow: Supplier and Reagent Qualification start 1. Identify Project Need screen 2. Screen Potential Suppliers start->screen request 3. Request Quotes, CoA & SDS screen->request evaluate 4. Evaluate Documentation (Purity, Impurities) request->evaluate order 5. Place Pilot Order (Small Quantity) evaluate->order qc 6. In-House QC Testing (NMR, HPLC, etc.) order->qc decision 7. Decision Gate qc->decision approve 8. Approve Supplier & Lot for Use decision->approve Pass reject 9. Reject Lot (Return to Step 2) decision->reject Fail

References

Potential research areas and novel applications of pyridyl ketones.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridyl ketones, strategic scaffolds in chemical science, are far more than simple synthetic intermediates. Their inherent electronic properties, characterized by the electron-withdrawing nature of the pyridine ring and the versatile reactivity of the ketone group, establish them as privileged structures in medicinal chemistry, catalysis, and materials science. This guide provides a Senior Application Scientist’s perspective on the expanding landscape of pyridyl ketones. We will dissect established applications, explore nascent research frontiers, and provide actionable experimental protocols. The focus will be on the causal relationships behind their functional efficacy—from the molecular interactions driving enzyme inhibition to the photophysical dynamics enabling novel catalytic cycles. This document is intended for researchers and professionals seeking to leverage the unique potential of pyridyl ketones in drug discovery, advanced materials, and beyond.

Introduction: The Enduring Versatility of the Pyridyl Ketone Scaffold

The pyridyl ketone motif, consisting of a ketone functionality directly attached to a pyridine ring, represents a cornerstone in heterocyclic chemistry. The nitrogen atom within the pyridine ring significantly influences the molecule's properties; it acts as a hydrogen bond acceptor, a coordination site for metals, and modulates the electrophilicity of the carbonyl carbon.[1][2] This unique combination of features has cemented its role in a vast array of applications.

Chemical Structure and Physicochemical Properties

The juxtaposition of the electronegative pyridine nitrogen and the carbonyl group creates a molecule with a distinct electronic profile.[1] This arrangement enhances polarity and can improve pharmacokinetic properties in drug candidates, such as metabolic stability and receptor binding affinity.[2] The lone pair of electrons on the nitrogen atom is localized and available for protonation or coordination, making pyridyl ketones basic compounds that can form salts with various acids.[1]

Overview of Synthetic Strategies

A variety of synthetic routes to pyridyl ketones have been developed, each with its own advantages. Traditional methods often involve the oxidation of corresponding secondary alcohols or the acylation of pyridine derivatives. More contemporary approaches, including continuous-flow synthesis, offer enhanced efficiency, safety, and scalability.[3][4]

Below is a generalized workflow illustrating a modern synthetic approach.

G cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Product Formation A 2-Bromopyridine C Br/Li Exchange (e.g., n-BuLi) A->C Formation of 2-Lithiopyridine B Ester (R-COOR') D Nucleophilic Acyl Substitution B->D C->D Reacts with E Pyridyl Ketone Product D->E Yields

A generalized workflow for the synthesis of 2-pyridyl ketones via a Br/Li exchange followed by reaction with an ester.[3]

Established Roles in Medicinal Chemistry: Beyond Simple Intermediates

The pyridyl ketone scaffold is a recurring motif in a multitude of bioactive molecules and approved drugs.[2] Its ability to participate in various non-covalent interactions makes it an excellent pharmacophore for targeting enzymes and receptors.

As Potent Enzyme Inhibitors

Pyridyl ketones have been successfully employed as inhibitors for a range of enzymes, including cyclooxygenase-2 (COX-2) and various protein kinases.[5][6] The pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the enzyme's active site, while the ketone and its flanking aryl groups can engage in hydrophobic and van der Waals interactions.

For instance, 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone has been identified as a potent and selective COX-2 inhibitor.[5] The pyridyl group's interactions within the active site are key to its inhibitory activity.

Table 1: Representative Pyridyl Ketone-Based Enzyme Inhibitors
Compound ClassTarget EnzymeRepresentative IC50Reference
Phenyl Pyridyl KetonesCOX-20.25 µM[5]
Pyridyl AminothiazolesChk1 KinaseLow pM[6]
Scaffolds in CNS-Targeting Agents

The physicochemical properties of the pyridyl ketone core, including its polarity and potential to improve drug-like characteristics, have made it a valuable scaffold in the development of agents targeting the central nervous system (CNS).[2]

Frontier Applications: Emerging Research Trajectories

While the role of pyridyl ketones in medicinal chemistry is well-established, new and exciting applications are continuously emerging in other scientific domains.

Photoredox Catalysis: Pyridyl Ketones as Novel Photosensitizers

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions.[7][8] Certain pyridyl ketones, particularly di-2-pyridyl ketone, have been shown to act as effective photosensitizers.[9] Their electron-withdrawing pyridyl groups facilitate the single-electron reduction of the ketone, initiating catalytic cycles.[9] This opens up possibilities for novel C-C bond formations and other transformations.[10]

G cluster_reductive Reductive Quenching Cycle cluster_oxidative Oxidative Quenching Cycle PC Pyridyl Ketone (Ground State) PC_star *Pyridyl Ketone (Excited State) PC->PC_star Visible Light (hν) PC_star->PC Intersystem Crossing Sub_ox Substrate (ox) PC_star->Sub_ox SET Sub_red Substrate (red) PC_star->Sub_red SET PC_oxidized PC_reduced Prod_ox Product (ox) Sub_ox->Prod_ox Prod_red Product (red) Sub_red->Prod_red

Simplified photoredox catalytic cycles involving a pyridyl ketone photosensitizer.
Advanced Materials Science: Building Blocks for Functional Architectures

The coordinating ability of the pyridyl nitrogen makes pyridyl ketones and their derivatives excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers.[11][12] These materials have applications in gas storage, catalysis, and sensing.[11][13] The rigid structure of the pyridyl ketone unit can impart thermal stability and porosity to the resulting frameworks.[14][15][16]

Key Experimental Protocols: A Practical Guide

To facilitate further research, this section provides representative, step-by-step protocols.

Synthesis of a Di(2-pyridyl) Ketone Palladium(II) Complex

This protocol describes the synthesis of a palladium complex using di(2-pyridyl) ketone (dpk) as a chelating ligand, which can have applications in catalysis.[17]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Di(2-pyridyl) ketone (dpk)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Diethyl ether

Procedure:

  • Dissolve 0.40 mmol of PdCl₂ in 30 mL of CH₂Cl₂.

  • To this solution, add 10 mL of a CH₂Cl₂ solution containing 0.41 mmol of dpk.

  • Stir the reaction mixture at room temperature for 1 hour. A clear red-colored solution should form.

  • Reduce the volume of the solution to approximately 1 mL under reduced pressure.

  • Add 20 mL of n-hexane to precipitate the product.

  • Filter the resulting brown particles and wash them thoroughly with diethyl ether.

  • Dry the complex under vacuum.

This protocol is adapted from the synthesis of complex-1 as described in reference[17].

Assay for Evaluating COX-2 Inhibition (Human Whole Blood Assay)

This is a generalized workflow for assessing the selective inhibition of COX-2 by a test compound, such as a novel pyridyl ketone derivative.

Principle: This assay measures the ability of a compound to inhibit the production of prostaglandin E₂ (PGE₂) from arachidonic acid in human whole blood. Lipopolysaccharide (LPS) is used to induce the expression of the COX-2 enzyme.

Procedure:

  • Collect fresh human blood containing an anticoagulant (e.g., heparin).

  • Pre-incubate aliquots of the blood with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • To measure COX-2 activity, add LPS to the blood samples to induce COX-2 expression and incubate for 24 hours at 37°C.

  • To measure COX-1 activity, use separate blood samples without LPS stimulation.

  • After incubation, centrifuge the samples to separate the plasma.

  • Quantify the concentration of PGE₂ in the plasma using a commercially available ELISA kit.

  • Calculate the percent inhibition of PGE₂ production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce PGE₂ production by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

This is a generalized protocol based on the methodology described for evaluating COX-2 inhibitors.[5]

Future Outlook and Unexplored Potential

The future of pyridyl ketone research is bright, with several underexplored avenues. Their application in the development of theranostic agents, which combine therapeutic and diagnostic capabilities, is a promising area. Furthermore, the unique electronic properties of pyridyl ketones could be harnessed in the design of novel agrochemicals and functional organic materials with tailored optical and electronic properties. The continued development of efficient and sustainable synthetic methods, such as those utilizing flow chemistry, will undoubtedly accelerate the discovery of new pyridyl ketone derivatives with impactful applications.[4]

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Bromoacetyl)pyridine Hydrobromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Bromoacetyl)pyridine Hydrobromide

This compound is a versatile and highly reactive bifunctional reagent pivotal in the construction of complex heterocyclic scaffolds, particularly those of medicinal and materials science interest. Its structure, featuring a pyridine ring—a common motif in bioactive molecules—and a reactive α-bromo ketone, makes it an exceptional building block for introducing the pyridinylmethyl ketone moiety. The hydrobromide salt form enhances its stability and handling as a solid, while the inherent reactivity of the α-bromo ketone allows for facile nucleophilic substitution reactions. This reagent is a cornerstone in the synthesis of imidazo[1,2-a]pyridines, a class of compounds renowned for their diverse pharmacological activities, including kinase inhibitory and anti-cancer properties.[1][2] This guide provides an in-depth exploration of the reagent's properties, safety protocols, and a detailed methodology for its application in the synthesis of imidazo[1,2-a]pyridine derivatives, aimed at researchers and professionals in organic synthesis and drug development.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is crucial for its effective and safe utilization in the laboratory.

PropertyValueReference(s)
CAS Number 17570-98-8[3][4]
Molecular Formula C₇H₇Br₂NO[3][4]
Molecular Weight 280.94 g/mol [3][4]
Appearance Light brown to off-white crystalline powder[5][6]
Melting Point 205-207 °C[7]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), partially soluble in alcohols.
Storage Store under inert gas (nitrogen or Argon) at 2-8°C. It is sensitive to heat and moisture.[5][8]

Safety and Handling Precautions

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • General Handling : Always handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[10] If dust generation is unavoidable, a NIOSH-approved respirator is recommended.[9]

  • In case of Exposure :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

    • Skin : Wash off with soap and plenty of water.[10] Remove contaminated clothing.[11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

  • Spills : In case of a spill, avoid generating dust.[9] Sweep up the material and place it in a sealed container for disposal.[8]

  • Incompatibilities : Avoid strong oxidizing agents, strong bases, and strong reducing agents.[3]

Core Application: Synthesis of Imidazo[1,2-a]pyridines

A primary application of this compound is in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines. This reaction involves the condensation of an α-haloketone with a 2-aminopyridine derivative. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.

Reaction Mechanism and Rationale

The synthesis of the imidazo[1,2-a]pyridine scaffold using this compound and a 2-aminopyridine proceeds through a well-established mechanism. The choice of reaction conditions is critical for achieving high yields and purity.

reaction_mechanism cluster_start Reactants reagent1 2-Aminopyridine intermediate1 Pyridinium Salt Intermediate reagent1->intermediate1 S_N2 Attack reagent2 2-(Bromoacetyl)pyridineHydrobromide reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration h2o H₂O

Caption: Mechanism for Imidazo[1,2-a]pyridine Synthesis.

The initial step is the nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine on the α-carbon of 2-(bromoacetyl)pyridine. This is a classic SN2 reaction where bromide acts as the leaving group.[12] The subsequent intramolecular cyclization is driven by the nucleophilicity of the pyridine ring nitrogen, which attacks the carbonyl carbon. The final step is a dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. The use of a base is often employed to neutralize the hydrobromide salt and facilitate the reaction.

Detailed Experimental Protocol: Synthesis of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine

This protocol details the synthesis of a representative imidazo[1,2-a]pyridine derivative.

Materials and Reagents
  • This compound (1.0 equiv.)

  • 2-Aminopyridine (1.1 equiv.)

  • Sodium bicarbonate (NaHCO₃) (2.5 equiv.)

  • Ethanol (or other suitable solvent like DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure

workflow setup 1. Reaction Setup - Combine reactants in ethanol in a round-bottom flask. reflux 2. Reaction - Heat the mixture to reflux for 4-6 hours. setup->reflux workup 3. Workup - Cool, filter, and concentrate the filtrate. reflux->workup extraction 4. Extraction - Dissolve residue in ethyl acetate and wash with water and brine. workup->extraction purification 5. Purification - Dry, concentrate, and purify by column chromatography. extraction->purification

Caption: Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.81 g, 10 mmol), 2-aminopyridine (1.04 g, 11 mmol), and sodium bicarbonate (2.1 g, 25 mmol). Add 50 mL of ethanol to the flask.

  • Reaction : Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (sodium bromide and excess sodium bicarbonate) and wash the filter cake with a small amount of ethanol. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Extraction : Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).[13]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(pyridin-2-yl)imidazo[1,2-a]pyridine.

Conclusion

This compound is a powerful and efficient reagent for the synthesis of pyridinyl-containing heterocyclic compounds. Its predictable reactivity and commercial availability make it a valuable tool for organic and medicinal chemists. The protocol provided herein for the synthesis of imidazo[1,2-a]pyridines serves as a robust starting point for the exploration of a wide range of derivatives. Adherence to strict safety protocols is paramount when handling this reagent to ensure a safe and successful synthetic outcome.

References

Application Note & Protocol: Enhancing LC-MS Sensitivity and Selectivity with 2-(Bromoacetyl)pyridine Hydrobromide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Analytical Challenges in LC-MS

In modern bioanalysis, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the quantification of small molecules. However, many critical analytes, such as fatty acids, thiols, and phenols, exhibit poor ionization efficiency in electrospray ionization (ESI) or suboptimal retention on common reversed-phase columns. Chemical derivatization addresses these challenges by modifying the analyte's structure to introduce desirable properties.[1][2] The ideal derivatization reagent should react rapidly and specifically under mild conditions to form a stable product with significantly improved analytical characteristics.[1]

2-(Bromoacetyl)pyridine hydrobromide has emerged as a powerful reagent for this purpose. Its α-bromoacetyl group serves as a reactive electrophile, targeting nucleophilic functional groups like carboxylates, thiolates, and phenoxides. The key feature of this reagent is the pyridine ring, which introduces a permanent positive charge to the analyte. This "charge-tagging" strategy dramatically enhances ionization efficiency in positive-ion ESI-MS, leading to substantial improvements in sensitivity and lower limits of detection (LOD).[3] This guide provides a comprehensive overview of the chemistry, application, and detailed protocols for using this compound as a pre-column derivatization reagent for sensitive and robust LC-MS analysis.

Reagent Properties and Derivatization Mechanism

This compound is a stable, solid reagent amenable to standard laboratory handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 2-Bromo-1-(2-pyridinyl)ethanone hydrobromide[4][5]
CAS Number 17570-98-8[4][6]
Molecular Formula C₇H₇Br₂NO[4][6]
Molecular Weight 280.94 g/mol [4][7]
Appearance Light brown to off-white crystalline powder[6][8]
Storage Store under inert gas at 2-8°C[6]

The derivatization proceeds via a nucleophilic substitution reaction (Sₙ2). The nucleophilic group on the analyte (e.g., the carboxylate anion of a fatty acid) attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion. This forms a stable ester linkage and covalently attaches the pyridinium tag to the analyte. The reaction is typically facilitated by a non-nucleophilic base or catalyst, which deprotonates the analyte to increase its nucleophilicity.

Derivatization Mechanism cluster_0 Reactants cluster_1 Reaction cluster_2 Products Analyte Analyte (R-XH) e.g., Carboxylic Acid, Thiol, Phenol Reaction_Node Nucleophilic Attack (Sₙ2) Deprotonation of Analyte Displacement of Bromide Analyte->Reaction_Node Reagent 2-(Bromoacetyl)pyridine (Pyr-CO-CH₂Br) Reagent->Reaction_Node Catalyst Base / Catalyst (e.g., DIEA) Catalyst->Reaction_Node facilitates Derivative Derivatized Analyte (Pyr-CO-CH₂-X-R) Positively Charged Tag Reaction_Node->Derivative forms Byproducts HBr, Catalyst-H⁺ Reaction_Node->Byproducts

References

Application Note: Versatile Synthesis of Heterocyclic Scaffolds using 2-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-(Bromoacetyl)pyridine hydrobromide. It details step-by-step protocols for the synthesis of medicinally relevant heterocyclic compounds, including imidazo[1,2-a]pyridines and pyridinyl-thiazoles. The guide emphasizes the chemical principles behind the protocols, offering expert insights into reaction mechanisms, optimization, and safety considerations to ensure reproducible and efficient syntheses.

Introduction: The Strategic Value of this compound

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[1] Among these, structures incorporating a pyridine ring are of particular significance due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

This compound is a powerful and versatile bifunctional reagent for constructing such scaffolds. It serves as an α-haloketone, featuring two key electrophilic sites:

  • An α-carbon susceptible to nucleophilic attack (SN2 reaction).

  • A carbonyl carbon which readily reacts with nucleophiles.

This dual reactivity allows for elegant and efficient cyclization reactions with various binucleophiles to form a range of fused and substituted heterocyclic systems. This application note will focus on two prominent examples: the synthesis of imidazo[1,2-a]pyridines and 2-aminothiazoles.

Safety & Handling: this compound is a corrosive and irritating solid.[4][5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and contact with skin or eyes.[4] Store the reagent in a tightly sealed container in a refrigerator (2-8°C).[5][6]

Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, present in numerous compounds with a wide spectrum of biological activities.[1][7] The reaction of this compound with a 2-aminopyridine derivative is a classic and highly effective method for its construction, often referred to as a modified Tschitschibabin reaction.[1]

Reaction Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

  • SN2 Alkylation: The exocyclic amino group of 2-aminopyridine, being the most nucleophilic nitrogen, attacks the α-carbon of 2-(bromoacetyl)pyridine, displacing the bromide ion. This forms a pyridinium salt intermediate.[8]

  • Intramolecular Cyclocondensation: The endocyclic, less nucleophilic nitrogen of the newly formed intermediate attacks the electrophilic carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.[8]

The overall mechanism is depicted below:

Caption: General workflow for imidazo[1,2-a]pyridine synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 2-phenylimidazo[1,2-a]pyridine, which can be adapted for various substituted 2-aminopyridines and α-bromoacetophenones.

Materials:

  • 2-Aminopyridine

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, reagent grade

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 eq), this compound (1.05 eq), and ethanol (approx. 20-30 mL per gram of aminopyridine).

  • Base Addition: While stirring, add sodium bicarbonate (2.5 eq) portion-wise to the suspension. The hydrobromide salt of the starting material will react with the base, causing some effervescence.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approx. 5-10 times the volume of ethanol used).

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure imidazo[1,2-a]pyridine derivative.

Expert Insights & Optimization
  • Choice of Base: Sodium bicarbonate (NaHCO₃) is a mild and effective base for neutralizing the hydrobromide salt and the HBr generated during the reaction.[1][2] Its use under gentle conditions enhances reaction efficiency compared to earlier catalyst-free methods.[1] Stronger bases are typically not required and may promote side reactions.

  • Solvent: Ethanol is a common and effective solvent, as it readily dissolves the reactants upon heating and is easy to remove. For less reactive substrates, a higher boiling point solvent like DMF may be used, but this can complicate product isolation.

  • Temperature: Refluxing in ethanol provides sufficient energy for the cyclocondensation and dehydration steps. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[1]

  • Substituent Effects: Both electron-donating and electron-withdrawing groups on the 2-aminopyridine ring are generally well-tolerated, allowing for the synthesis of a diverse library of compounds.

Data Summary

The following table summarizes representative yields for the synthesis of various imidazo[1,2-a]pyridines using this general methodology.

2-Aminopyridine Derivativeα-Haloketone DerivativeTypical Yield (%)Reference
2-Aminopyridine2-Bromoacetophenone85-95%[8]
2-Amino-5-methylpyridine2-Bromoacetophenone~88%[2]
2-Amino-4-picoline2-Bromo-1-(4-fluorophenyl)ethanone~90%[9]
2-Aminopyridine1-bromo-2-pheylacetyleneup to 86%[2]

Synthesis of Pyridinyl-Thiazoles

The thiazole ring is another critical heterocycle in medicinal chemistry.[10] The Hantzsch thiazole synthesis is a classic condensation reaction that provides a direct route to this scaffold. By reacting this compound with a thioamide or thiourea, 4-(pyridin-2-yl)thiazoles can be readily prepared.[10][11]

Reaction Mechanism

The Hantzsch synthesis is analogous to the first two steps of the imidazopyridine synthesis but involves a thioamide as the binucleophile.

  • SN2 Thioalkylation: The sulfur atom of the thioamide, a potent nucleophile, attacks the α-carbon of 2-(bromoacetyl)pyridine, displacing the bromide to form an isothioamide intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

G R1 Thiourea / Thioamide S1 S N 2 Thioalkylation R1->S1 R2 2-(Bromoacetyl)pyridinehydrobromide R2->S1 Prod 4-(pyridin-2-yl)thiazole Int Int S1->Int S2 Intramolecular Cyclization & Dehydration (-H₂O) S2->Prod Aromatization Int->S2

Caption: Hantzsch synthesis workflow for pyridinyl-thiazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-amino-4-(pyridin-2-yl)thiazole.

Materials:

  • Thiourea

  • This compound

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Scintillation vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Hot plate

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial or an appropriate flask, combine this compound (1.0 eq) and thiourea (1.2-1.5 eq).[10]

  • Solvent Addition: Add methanol or ethanol (approx. 5-10 mL) and a stir bar.

  • Heating: Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-80°C) for 30-60 minutes. The reaction is often rapid.[10]

  • Cooling & Precipitation: Remove the reaction from heat and allow it to cool to room temperature.

  • Neutralization: Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃). Swirl to mix.[10] This neutralizes the hydrobromide and precipitates the product, which is poorly soluble in water.[10]

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely. The crude product is often of sufficient purity for characterization.[10]

Expert Insights & Optimization
  • Stoichiometry: A slight excess of the thioamide component is often used to ensure complete consumption of the α-haloketone.

  • Solvent-Free Conditions: Some Hantzsch syntheses can be performed solvent-free, which is an environmentally friendly approach.[12]

  • Catalysis: While often high-yielding without a catalyst, heterogeneous acid catalysts can be employed to promote the reaction under greener conditions.[11]

  • Work-up: The precipitation of the product from a basic aqueous solution is a simple and effective method for isolation, making this a particularly straightforward synthesis.[10]

Data Summary

The Hantzsch synthesis is known for being a high-yielding reaction.

Thioamide Derivativeα-HaloketoneTypical Yield (%)Reference
Thiourea2-(Bromoacetyl)pyridine HBr>90%[10]
Substituted Thioureas3-(2-bromoacetyl)-4-hydroxy-chromen-2-one80-95%[13]
Thioacetamide2-(Bromoacetyl)pyridine HBr85-95%[12]

Conclusion

This compound is a commercially available and highly effective reagent for the synthesis of important heterocyclic scaffolds. The protocols for preparing imidazo[1,2-a]pyridines and pyridinyl-thiazoles are robust, high-yielding, and tolerant of a wide range of functional groups. By understanding the underlying chemical mechanisms and key optimization parameters outlined in this guide, researchers can confidently and efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and materials science.

References

The Versatile Role of 2-(Bromoacetyl)pyridine Hydrobromide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel bioactive molecules are paramount. Among the vast arsenal of chemical reagents, α-haloketones stand out for their inherent reactivity and versatility as precursors to complex heterocyclic systems.[1][2][3] 2-(Bromoacetyl)pyridine hydrobromide is a prime exemplar of this class, serving as a highly valuable and reactive building block in drug discovery and development.[4] Its structure, featuring a pyridine ring, a carbonyl group, and a reactive α-bromo substituent, makes it a potent electrophile, readily participating in reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing diverse molecular scaffolds, particularly the medicinally significant imidazo[1,2-a]pyridine core. Furthermore, the electrophilic nature of the bromoacetyl group positions this reagent as a potential scaffold for the rational design of targeted covalent inhibitors, a rapidly advancing frontier in drug development.[5]

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations to empower innovative and efficient drug discovery.

Core Application I: Synthesis of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates exhibiting a wide spectrum of biological activities, including hypnotic (e.g., Zolpidem), anti-cancer, and anti-inflammatory properties.[6][7] The most classical and reliable method for the synthesis of this bicyclic heterocycle is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[8] this compound is an excellent substrate for this transformation, leading to the formation of 2-(pyridin-2-yl)imidazo[1,2-a]pyridines.

Mechanistic Rationale: A Stepwise Look at the Tschitschibabin Reaction

The reaction proceeds through a well-established mechanism. The initial and rate-determining step is the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic α-carbon of the bromoacetyl group, displacing the bromide ion to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal yields the final aromatic imidazo[1,2-a]pyridine product. The use of a base is often employed to facilitate the reaction by neutralizing the hydrobromide salt and promoting the cyclization step.[9]

Diagram 1: Reaction Mechanism of Imidazo[1,2-a]pyridine Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-(Bromoacetyl)pyridine Hydrobromide I1 Pyridinium Salt Intermediate R1->I1 Nucleophilic Attack (Endocyclic N) R2 2-Aminopyridine R2->I1 I2 Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine I2->P Dehydration

Caption: Mechanism of the Tschitschibabin reaction.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridine

This protocol provides a detailed, step-by-step procedure for the synthesis of a representative imidazo[1,2-a]pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq) and anhydrous ethanol. Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Addition of Base and Reagent: Add sodium bicarbonate (2.0 eq) to the solution, followed by the portion-wise addition of this compound (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Table 1: Representative Reaction Parameters and Yields

Entry2-Aminopyridine DerivativeSolventBaseTime (h)Yield (%)
12-AminopyridineEthanolNaHCO₃585
22-Amino-5-methylpyridineAcetonitrileK₂CO₃682
32-Amino-4-chloropyridineDMFEt₃N478

Core Application II: A Scaffold for Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a stable, covalent bond with their biological target, often a specific amino acid residue within the active or an allosteric site of a protein.[5] This covalent interaction can lead to prolonged duration of action, increased potency, and the ability to target proteins that have been challenging to inhibit with non-covalent binders. The electrophilic α-bromoketone moiety of this compound makes it an attractive starting point for the design of TCIs.

Mechanistic Rationale: Covalent Modification of Nucleophilic Residues

The α-carbon of the bromoacetyl group is highly electrophilic and susceptible to nucleophilic attack by the side chains of certain amino acids. Cysteine, with its nucleophilic thiol group, is a common target for covalent inhibitors.[10][11] The reaction proceeds via an Sₙ2 mechanism, where the deprotonated thiol (thiolate) of a cysteine residue attacks the α-carbon, displacing the bromide and forming a stable thioether bond. Lysine, with its primary amine side chain, can also be a target, although it is generally less nucleophilic than cysteine at physiological pH.[12][13] The pyridine ring of the scaffold can be functionalized to provide the necessary non-covalent binding interactions that position the electrophilic "warhead" in proximity to the target nucleophile, thereby ensuring selectivity.

Diagram 2: Conceptual Workflow for Covalent Inhibitor Development

G cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization D1 Identify Target Protein with Nucleophilic Residue D2 Design Scaffold with 2-(Bromoacetyl)pyridine D1->D2 D3 Synthesize Library of Analogues D2->D3 S1 Biochemical Assay (e.g., Mass Spectrometry) D3->S1 S2 Cell-based Assays for Target Engagement S1->S2 O1 Structure-Activity Relationship (SAR) Studies S2->O1 O2 ADME/Tox Profiling O1->O2

Caption: Workflow for developing covalent inhibitors.

Protocol: Bromoacetylation of Cysteine Residues in a Model Protein

This protocol provides a general method for the covalent modification of cysteine residues in a protein using a bromoacetylating agent, illustrating the principle by which a 2-(bromoacetyl)pyridine-based inhibitor would act.[10]

Materials:

  • Purified protein with accessible cysteine residue(s)

  • This compound (or a derivative)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

  • Quenching solution (e.g., L-cysteine or dithiothreitol)

  • Desalting column or dialysis equipment

  • Mass spectrometer (for analysis)

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a desired molar excess (e.g., 10- to 100-fold) of the reagent over the protein. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4 °C for a specified time (e.g., 1-4 hours). The reaction should be performed in the dark to prevent light-induced side reactions.

  • Quenching: Stop the reaction by adding an excess of a quenching agent (e.g., L-cysteine) to react with any unreacted this compound.

  • Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Analyze the modified protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the added moiety will confirm the reaction. Further analysis by peptide mapping (LC-MS/MS) can identify the specific cysteine residue(s) that have been modified.

Table 2: Factors Influencing Covalent Modification Efficiency

ParameterRationaleRecommended Range
pH The thiolate anion of cysteine is the reactive species; higher pH favors its formation.7.5 - 8.5
Molar Excess of Reagent A higher excess drives the reaction to completion but can increase off-target modification.10-fold to 100-fold
Reaction Time Longer incubation times can increase labeling efficiency but also the risk of protein degradation.1 - 4 hours
Temperature Lower temperatures (4 °C) can be used to minimize protein denaturation during longer incubations.4 °C to Room Temperature

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent in medicinal chemistry. Its application in the synthesis of imidazo[1,2-a]pyridines provides access to a rich chemical space of biologically relevant molecules. Furthermore, its inherent electrophilicity makes it a promising scaffold for the development of targeted covalent inhibitors, a therapeutic modality with significant potential. The protocols and application notes provided herein offer a solid foundation for researchers to explore and exploit the full potential of this valuable synthetic building block in their drug discovery endeavors. Future work in this area will likely focus on the development of novel catalytic systems for the synthesis of imidazo[1,2-a]pyridines under even milder and more sustainable conditions, as well as the rational design and application of 2-(bromoacetyl)pyridine-based covalent inhibitors against a broader range of therapeutic targets.

References

Derivatization of fatty acids with 2-(Bromoacetyl)pyridine hydrobromide for HPLC-UV detection.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Fatty Acids by HPLC-UV Following Derivatization with 2-(Bromoacetyl)pyridine Hydrobromide

Abstract

The quantitative analysis of fatty acids (FAs) is crucial in fields ranging from clinical diagnostics and nutritional science to biofuel development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust analytical platform, but its application is limited by the fact that most fatty acids lack a native chromophore, preventing sensitive detection at higher wavelengths.[1][2] This application note details a comprehensive, field-proven protocol for the pre-column derivatization of fatty acids with this compound. This reagent reacts with the carboxylic acid moiety of FAs to form pyridylacyl esters, which possess a strong ultraviolet (UV) absorbance. This process significantly enhances the sensitivity and specificity of HPLC-based quantification.[3] We provide a step-by-step methodology, from sample preparation and the derivatization reaction to HPLC-UV analysis and method validation, grounded in established chemical principles.

Introduction: The Rationale for Derivatization

Fatty acids are carboxylic acids with aliphatic chains that are fundamental components of complex lipids.[1] While Gas Chromatography (GC) is a traditional method for FA analysis, it requires the conversion of FAs to volatile methyl esters (FAMEs) and uses high temperatures that can degrade heat-labile polyunsaturated fatty acids (PUFAs).[1][4] HPLC provides a room-temperature alternative, but the carboxyl group of FAs absorbs only at low UV wavelengths (<210 nm), where many solvents and mobile phase additives also absorb, leading to high background noise and poor sensitivity.[5]

Chemical derivatization overcomes this limitation by attaching a UV-absorbing tag to the fatty acid molecule. The choice of this compound as the derivatizing agent is based on several key advantages:

  • Strong Chromophore: The resulting pyridylacyl ester derivative exhibits strong molar absorptivity at a higher, more selective UV wavelength (typically around 260-270 nm), moving detection away from the noisy, low UV region.

  • Reaction Specificity: The α-bromo ketone moiety of the reagent reacts specifically with the carboxylate group of the fatty acid under mild, controlled conditions.

  • Improved Chromatography: The derivatization increases the hydrophobicity of the fatty acids, leading to better retention and separation on modern reversed-phase HPLC columns.

This guide provides a self-validating system, explaining the causality behind each step to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Principle of the Derivatization Reaction

The derivatization process is a nucleophilic substitution reaction (specifically, an esterification). The reaction proceeds in two primary steps, which are facilitated by a basic catalyst.

  • Deprotonation: A weak base, such as triethylamine (TEA) or potassium carbonate, deprotonates the carboxylic acid group of the fatty acid, forming a highly nucleophilic carboxylate anion.

  • Nucleophilic Attack: The carboxylate anion attacks the electrophilic methylene carbon (the carbon atom bonded to the bromine) of 2-(bromoacetyl)pyridine. This attack displaces the bromide ion, forming a stable ester linkage.

An alternative to a simple base is the use of a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) with a milder base (e.g., potassium carbonate), which can enhance reaction efficiency, especially in a two-phase system.[6]

G Figure 1: Derivatization Reaction Mechanism cluster_reaction Nucleophilic Substitution (SN2) FA Fatty Acid (R-COOH) Anion Carboxylate Anion (R-COO⁻) FA->Anion Deprotonation Base Base (e.g., TEA) Reagent 2-(Bromoacetyl)pyridine (Py-CO-CH₂Br) Product Pyridylacyl Ester Derivative (R-COO-CH₂-CO-Py) Anion->Product Nucleophilic Attack Byproduct Byproducts (H-Base⁺, Br⁻)

Caption: Figure 1: Derivatization Reaction Mechanism.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Heating block or water bath with temperature control.

  • Centrifuge.

  • Nitrogen gas evaporation system.

  • Vortex mixer.

  • Analytical balance.

  • Micropipettes and appropriate tips.

  • Autosampler vials with inserts.

  • Glass reaction vials (2-4 mL) with PTFE-lined caps.

Chemicals and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥90% PuritySigma-AldrichLight-sensitive; store in a cool, dark, and dry place.[7]
Fatty Acid Standards (e.g., C16:0, C18:1)≥99% PurityNu-Chek Prep, Inc.Prepare individual stock solutions and a mixed standard solution.
Acetonitrile (ACN)HPLC or Gradient GradeFisher ScientificUsed as reaction solvent and mobile phase component.
WaterHPLC or Milli-Q® GradeMilliporeUsed for mobile phase preparation.
Triethylamine (TEA)≥99% PuritySigma-AldrichCatalyst for the reaction. Use in a fume hood.
Formic Acid or Acetic AcidLC-MS or HPLC GradeThermo FisherMobile phase modifier to improve peak shape.
Chloroform & MethanolHPLC GradeVWRFor lipid extraction if starting from biological samples.
Sodium Hydroxide (NaOH)ACS GradeSigma-AldrichFor saponification (hydrolysis) of complex lipids.
Hydrochloric Acid (HCl)ACS GradeFisher ScientificTo neutralize sample after saponification.
Nitrogen GasHigh PurityAirgasFor solvent evaporation to prevent oxidation.

Experimental Protocol: A Step-by-Step Guide

The overall process involves sample preparation (if necessary), the core derivatization reaction, and subsequent analysis by HPLC.

G Figure 2: General Experimental Workflow A 1. Sample Preparation (e.g., Hydrolysis/Extraction of FAs) B 2. Solvent Evaporation (Dry down sample under N₂) A->B C 3. Derivatization Reaction (Add Reagent, Catalyst, Solvent) B->C D 4. Incubation (Heat at controlled temperature) C->D Key Step E 5. Sample Finalization (Evaporate and reconstitute) D->E F 6. HPLC-UV Analysis (Inject and acquire data) E->F G 7. Data Processing (Integration and Quantification) F->G

Caption: Figure 2: General Experimental Workflow.

Preparation of Reagents and Standards
  • Derivatization Reagent (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Catalyst Solution (10% v/v): Prepare a 10% solution of triethylamine (TEA) in acetonitrile. Causality Note: TEA acts as the base to deprotonate the fatty acid, which is essential for the reaction to proceed.

  • Fatty Acid Stock Standards (1 mg/mL): Prepare individual stock solutions of each fatty acid standard by dissolving 10 mg in 10 mL of acetonitrile or chloroform.

  • Working Standard Mixture: Create a mixed standard solution containing all fatty acids of interest at a known concentration (e.g., 100 µg/mL each) by diluting the stock standards in acetonitrile. This will be used to create the calibration curve.

Sample Preparation (from Complex Lipids)

If starting with free fatty acids, this step can be skipped. For samples like oils or cell pellets, a hydrolysis (saponification) step is required to release the FAs.

  • To your sample (e.g., 10-20 mg of oil), add 2 mL of 0.5 M NaOH in methanol.

  • Seal the tube and heat at 80°C for 30 minutes to hydrolyze the ester bonds.

  • Cool the sample to room temperature. Acidify to pH ~2 with 1 M HCl to protonate the fatty acids.

  • Extract the free fatty acids by adding 2 mL of hexane or chloroform, vortexing for 1 minute, and centrifuging to separate the layers.

  • Carefully transfer the organic (upper) layer containing the FAs to a clean reaction vial. Repeat the extraction twice more and pool the organic layers.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality Note: It is critical to remove all solvent and water before derivatization, as water can interfere with the reaction.

Derivatization Procedure
  • To the dried fatty acid residue (from standards or prepared samples), add 200 µL of the Derivatization Reagent (10 mg/mL in ACN).

  • Add 50 µL of the Catalyst Solution (10% TEA in ACN).

  • Cap the vial tightly, vortex for 30 seconds, and incubate in a heating block at 60°C for 45 minutes. Causality Note: Heating accelerates the reaction rate. The temperature and time are optimized to ensure complete derivatization without degrading sensitive PUFAs. Harsher conditions, like higher temperatures or longer times, risk isomerization or oxidation.[5][8]

  • After incubation, cool the vials to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. This removes excess reagents and catalyst.

  • Reconstitute the dried derivative residue in 500 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water).

  • Vortex thoroughly and transfer the solution to an HPLC autosampler vial for analysis.

HPLC-UV Analysis

The exact conditions may need to be optimized for your specific set of fatty acids, but the following provides a robust starting point.

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A HPLC-grade Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 80% B; 5-25 min: 80% to 100% B; 25-30 min: 100% B; 30-31 min: 100% to 80% B; 31-35 min: 80% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection UV Detector set at 264 nm (Verify optimal wavelength by scanning a derivatized standard)

Causality Note: A gradient elution is necessary to separate fatty acids with varying chain lengths and degrees of saturation. The acidic modifier (formic acid) ensures the pyridyl nitrogen is protonated, which helps in producing sharp, symmetrical peaks.

Quantification and Method Validation

For the protocol to be trustworthy, it must be validated to ensure it is accurate, precise, and reliable for the intended application.

Calibration
  • Prepare a series of calibration standards by serially diluting the Working Standard Mixture . A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Derivatize each of these standards using the exact procedure described in section 4.3.

  • Inject each derivatized standard into the HPLC system.

  • Construct a calibration curve by plotting the peak area of each fatty acid derivative against its known concentration. The relationship should be linear, with a correlation coefficient (R²) > 0.995.

Validation Parameters

The following parameters should be assessed to ensure the method is robust.

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit results that are directly proportional to the analyte concentration.R² > 0.995
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision.S/N ≥ 10
Precision (Repeatability) The closeness of agreement between replicate measurements (intra-day and inter-day).RSD < 15% (lower for pharma)
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by spiking a blank matrix.85-115% Recovery

Conclusion

The derivatization of fatty acids with this compound is a reliable and sensitive method for their quantification by HPLC-UV. By converting non-absorbing fatty acids into strongly UV-active pyridylacyl esters, this protocol enables researchers to leverage the accessibility and robustness of HPLC-UV systems for applications where GC may be unsuitable. The detailed steps and causal explanations provided herein are designed to ensure successful implementation, offering a validated and trustworthy system for routine and advanced fatty acid analysis.

References

Application Notes & Protocols: The Strategic Use of 2-(Bromoacetyl)pyridine Hydrobromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Versatile Electrophilic Building Block

In the intricate landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational components that bridge raw materials and the final Active Pharmaceutical Ingredient (API).[1][2] Among these, 2-(Bromoacetyl)pyridine hydrobromide has emerged as a critical and versatile building block, particularly in the synthesis of heterocyclic compounds.[3][4]

As an α-haloketone, its structure is primed for reactivity. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—makes it an ideal substrate for a variety of nucleophilic substitution reactions.[5][6] This inherent reactivity is harnessed by medicinal chemists to introduce the pyridyl-carbonyl-methyl scaffold into target molecules, a common motif in biologically active compounds. This guide provides an in-depth analysis of this compound, covering its synthesis, core reactivity, safety protocols, and a practical application in the synthesis of a key pharmaceutical precursor.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is the bedrock of safe and reproducible process development.

PropertyValueReference
CAS Number 17570-98-8[7][8]
Molecular Formula C₇H₇Br₂NO[7][9]
Molecular Weight 280.94 g/mol [7][9]
Appearance Light brown to yellow crystalline powder[7]
Melting Point 205 °C[7]
IUPAC Name 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide[5][9]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[7][10][7][10]
Safety, Handling, and Stability

Trustworthiness in chemical synthesis begins with safety. this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[11][12][13] Adherence to strict safety protocols is non-negotiable.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][12]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear protective gloves, a lab coat, and tight-sealing safety goggles.[11][13]

  • Incompatibilities: The compound is sensitive to moisture and incompatible with strong oxidizing agents, strong acids, and strong bases.[5][13] Contact with strong bases can lead to rapid decomposition or unwanted side reactions.

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping with an inert absorbent material) and place the material in a sealed, labeled container for disposal.[11]

Protocol: Synthesis of this compound

The most common and efficient synthesis of the title compound is through the α-bromination of 2-acetylpyridine. The use of hydrobromic acid in acetic acid not only serves as a solvent but also protonates the pyridine ring, preventing N-bromination and facilitating the desired α-bromination of the ketone.

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation cluster_end Final Product A 2-Acetylpyridine D 1. Combine A + C at 15°C 2. Slow, dropwise addition of B A->D B Bromine (Br₂) B->D C 30% HBr in Acetic Acid C->D E 3. Stir at 40°C (1h) 4. Stir at 75°C (1h) D->E Controlled Heating F 5. Cool to 20°C 6. Add Diethyl Ether E->F Cooling G 7. Stir for 30 min 8. Filter precipitate F->G Precipitation H 2-(Bromoacetyl)pyridine hydrobromide G->H Isolation & Drying

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[7][14]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, prepare a solution of 2-acetylpyridine (e.g., 3 g, 24.8 mmol) in 30% hydrobromide/acetic acid (12 mL).

  • Reaction Setup: Cool the flask in an ice bath to 15 °C.

  • Bromine Addition: Slowly add bromine (e.g., 1.52 mL, 9.72 mmol) dropwise via the dropping funnel, ensuring the temperature does not exceed 20 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.

  • Controlled Heating: Once the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C. Stir for 1 hour.

  • Further Heating: Increase the temperature to 75 °C and stir for an additional hour to ensure the reaction goes to completion.

  • Cooling and Precipitation: Cool the reaction mixture to 20 °C. Add diethyl ether (30 mL) to the flask. Causality Note: The product is insoluble in diethyl ether, causing it to precipitate out of the acidic solution.

  • Isolation: Stir the resulting slurry at 20 °C for 30 minutes to maximize precipitation. Collect the yellow precipitate by filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether (10 mL) to remove residual acetic acid and unreacted starting materials. Dry the product under vacuum to yield this compound. A high yield (e.g., ~97%) is typically expected.[7][14]

Core Reactivity: The α-Haloketone in Action

The synthetic utility of this compound stems from its identity as an α-haloketone. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[15] This facilitates Sₙ2-type reactions, forming a new carbon-nucleophile bond.

Caption: General mechanism of nucleophilic alkylation.

This reactivity is the cornerstone of its application, allowing for the straightforward alkylation of amines, thiols, and other nucleophiles, which is a common strategy in the synthesis of many APIs.[5]

Application Protocol: Synthesis of a Pirenzepine Precursor

To illustrate its practical use, this section details the N-alkylation of 5,11-dihydro-6H-pyrido[2,3-b][1][7]benzodiazepin-6-one, a core intermediate in the synthesis of the muscarinic acetylcholine receptor antagonist, Pirenzepine.[16][17][18]

Pirenzepine Precursor Synthesis Workflow

A Pirenzepine Core Intermediate (Nucleophile) D 1. Combine A, B, C 2. Heat (e.g., 60-80°C) 3. Monitor by TLC/HPLC A->D B 2-(Bromoacetyl)pyridine HBr (Electrophile) B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E 4. Aqueous Work-up (Quench, Extract) D->E Reaction Complete F 5. Purify (Crystallization or Chromatography) E->F G N-Alkylated Product (Pirenzepine Precursor) F->G

Caption: Workflow for N-alkylation to form a Pirenzepine precursor.

Step-by-Step Alkylation Protocol
  • Reagents and Setup: To a round-bottom flask, add the Pirenzepine core intermediate (1 equiv.), an anhydrous solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equiv.). Causality Note: The base is crucial for two reasons: it neutralizes the hydrobromide salt of the reactant and scavenges the HBr that is produced during the alkylation reaction, driving the equilibrium towards the product.

  • Reactant Addition: Add this compound (1.1-1.2 equiv.) to the stirring suspension.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired N-alkylated product.

Quality Control and Conclusion

In pharmaceutical manufacturing, process control is intrinsically linked to quality control.[1] The purity of the this compound intermediate must be confirmed using techniques like HPLC and NMR before its use. Similarly, the final alkylated product must be rigorously analyzed to establish its identity and purity, ensuring that any residual starting materials or byproducts are within acceptable limits.

References

Application Notes & Protocols: Experimental Setup for Reactions Involving 2-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Bromoacetyl)pyridine Hydrobromide

This compound is a versatile and highly reactive bifunctional reagent pivotal in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] Its structure, featuring a pyridine ring, a reactive α-bromoketone moiety, and its formulation as a stable hydrobromide salt, makes it an indispensable building block in medicinal chemistry and materials science.[1] The pyridine core is a well-established pharmacophore found in numerous therapeutic agents, while the α-bromoketone provides a potent electrophilic site for facile alkylation of various nucleophiles.

The compound is most notably employed in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic scaffolds with significant biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4] The hydrobromide salt form enhances the compound's stability and simplifies handling compared to its free base, which is less stable.[1] However, this salt form necessitates the use of a base in reaction mixtures to neutralize the hydrobromic acid and unmask the reactive α-bromoacetyl moiety for subsequent nucleophilic attack. This guide provides a comprehensive overview of the safe handling, reaction mechanisms, and detailed experimental protocols for leveraging this compound in synthetic applications.

Safety, Handling, and Physicochemical Properties

As a highly reactive alkylating agent, this compound must be handled with appropriate caution. It is classified as a skin, eye, and respiratory irritant.[5][6] Adherence to strict safety protocols is mandatory.

2.1. Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and tight-sealing safety goggles.[5][7] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or fumes.[5][8]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[5] Use tools (spatulas, weigh boats) to handle the solid material and prevent generating dust.[5]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[6][9][10] It is sensitive to moisture and light.[7]

  • Spill & Waste Disposal: In case of a spill, use dry cleanup procedures to avoid generating dust.[5] Collect spilled material in a sealed, labeled container for hazardous waste disposal.[5] Do not add water to the material.[11] All waste must be disposed of following institutional and local regulations for hazardous chemical waste.

2.2. Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 17570-98-8[5][6][12]
Molecular Formula C₇H₇Br₂NO[9][12]
Molecular Weight 280.94 g/mol [9][12][13]
Appearance White to off-white or yellow crystalline powder/solid[1][6][14]
Melting Point 205 °C[9]
Purity Typically ≥95%[6]
Synonyms 2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide[12][15]

Core Application: Synthesis of Imidazo[1,2-a]pyridines

The reaction of this compound with 2-aminopyridines is a classic and efficient method for constructing the imidazo[1,2-a]pyridine scaffold.[16] This transformation proceeds via a sequential alkylation-cyclization mechanism, often referred to as a modified Tschitschibabin reaction.

3.1. Reaction Mechanism and Rationale

The reaction is a two-step process initiated by the nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine on the electrophilic α-carbon of 2-(bromoacetyl)pyridine.

Causality Explanation:

  • Base-Mediated Neutralization: The reaction requires at least one equivalent of a base (e.g., NaHCO₃, K₂CO₃, or an organic base) to neutralize the HBr salt of the starting material, liberating the free 2-(bromoacetyl)pyridine. This is a critical first step, as the protonated form is not suitably electrophilic.

  • Sₙ2 Alkylation: The primary amino group of 2-aminopyridine is a potent nucleophile. It attacks the carbon bearing the bromine atom in a classic Sₙ2 fashion, displacing the bromide ion and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: The endocyclic, more nucleophilic pyridine nitrogen of the newly formed intermediate attacks the carbonyl carbon. This intramolecular cyclization is sterically favored, leading to the formation of a five-membered ring.

  • Dehydration: The resulting cyclic hemiaminal intermediate readily undergoes dehydration (loss of a water molecule), driven by the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

3.2. Visualization of Reaction Mechanism

Below is a diagram illustrating the step-by-step mechanism for the synthesis of an imidazo[1,2-a]pyridine derivative.

reaction_mechanism reagents 2-Aminopyridine + 2-(Bromoacetyl)pyridine HBr intermediate1 N-Alkylated Intermediate (Pyridinium Salt) reagents->intermediate1 1. Sₙ2 Alkylation base Base (e.g., NaHCO₃) base->reagents intermediate2 Cyclized Hemiaminal Intermediate intermediate1->intermediate2 2. Intramolecular    Cyclization product Imidazo[1,2-a]pyridine Product intermediate2->product 3. Dehydration h2o H₂O intermediate2->h2o

Caption: Mechanism for Imidazo[1,2-a]pyridine Synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a substituted imidazo[1,2-a]pyridine. Researchers should optimize conditions based on the specific substrates used.

4.1. Materials and Equipment

  • This compound (1.0 eq)

  • Substituted 2-aminopyridine (1.0 - 1.1 eq)

  • Anhydrous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0 - 2.5 eq)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

4.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 eq), this compound (1.0 eq), and sodium bicarbonate (2.5 eq).

    • Scientist's Note: Using a slight excess of the aminopyridine can help drive the reaction to completion. Sodium bicarbonate is a mild base suitable for many substrates; for less reactive amines, a stronger base like potassium carbonate may be required. The second equivalent of base is to neutralize the HBr formed during the cyclization/dehydration step.

  • Solvent Addition: Add anhydrous ethanol (or another suitable solvent) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

    • Scientist's Note: Ethanol is a good starting point as it effectively dissolves the reactants and is easily removed. For higher-boiling point requirements, DMF can be used, but its removal is more challenging.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (for ethanol, ~78 °C).

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product is usually more nonpolar than the starting materials and often fluorescent under UV light. The reaction is typically complete within 2-6 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[17] d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

4.3. General Workflow Visualization

workflow setup 1. Reaction Setup (Flask, Reagents, Base) reaction 2. Add Solvent & Reflux (2-6 hours) setup->reaction monitor 3. Monitor via TLC reaction->monitor monitor->reaction Incomplete workup 4. Workup (Quench, Extract, Dry) monitor->workup Complete purify 5. Purification (Chromatography/Recrystallization) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficient base strength or amount.2. Low reaction temperature.3. Deactivated 2-aminopyridine substrate.1. Switch to a stronger base (e.g., K₂CO₃). Ensure >2 equivalents are used.2. Increase temperature or switch to a higher-boiling solvent (e.g., DMF, Dioxane).3. Check the purity of the starting amine. Electron-withdrawing groups on the amine ring will decrease its nucleophilicity, requiring more forcing conditions.
Formation of Multiple Byproducts 1. Self-condensation or polymerization.2. Side reactions due to excessive heat or reaction time.1. Add the this compound solution slowly to the solution of the amine and base.2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Difficult Purification Product has similar polarity to starting materials or byproducts.1. Adjust the eluent system for column chromatography (try adding a small % of methanol or triethylamine).2. Attempt recrystallization from various solvent systems.

References

Application Notes & Protocols: Quantitative Analysis of 2-(Bromoacetyl)pyridine Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

< <

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(Bromoacetyl)pyridine hydrobromide and its derivatives. These compounds are crucial electrophilic intermediates in pharmaceutical synthesis, making their precise quantification essential for process control, quality assurance, and regulatory compliance. This document outlines several robust analytical techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Argentometric Titration. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses data interpretation, validation, and troubleshooting. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and accurate quantitative methods for these reactive chemical entities.

Introduction and Analytical Considerations

This compound is a highly reactive α-haloketone used extensively as an alkylating agent in the synthesis of various heterocyclic compounds, many of which are pharmacologically active.[1][2][3] The molecule possesses two key reactive centers: the electrophilic carbon of the bromoacetyl group and the basic pyridine nitrogen. Its hydrobromide salt form enhances stability and handling.

Accurate quantification is critical but challenging due to the compound's reactivity. The α-haloketone moiety is susceptible to hydrolysis and nucleophilic substitution, which can lead to degradation and inaccurate analytical results if methods are not carefully designed and validated. Therefore, analytical strategies must ensure the stability of the analyte throughout sample preparation and analysis.

This guide provides a multi-faceted approach to quantification, allowing scientists to select the most appropriate method based on their specific needs, available instrumentation, and the sample matrix.

Strategic Workflow for Method Selection

Choosing the right analytical technique is paramount. The following decision tree illustrates a logical workflow for selecting the most suitable method for quantifying this compound derivatives.

MethodSelection start Define Analytical Goal q1 Need to separate from impurities or related substances? start->q1 q2 Is it for certifying a primary reference standard (Assay)? q1->q2 No hplc High-Performance Liquid Chromatography (HPLC) q1->hplc Yes q3 Need to quantify the inorganic bromide counter-ion? q2->q3 No qnmr Quantitative NMR (qNMR) q2->qnmr Yes q3->hplc No, quantify organic part titration Argentometric Titration q3->titration Yes end_node Method Selected hplc->end_node qnmr->end_node titration->end_node

Caption: Workflow for selecting an appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is the cornerstone method for determining the assay (potency) and purity of this compound, offering high resolution to separate the active ingredient from starting materials, by-products, and degradants.[4][5]

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase (typically C18). For pyridine derivatives, which are basic, an acidic mobile phase is crucial to protonate the pyridine ring.[6] This ensures a consistent charge state, prevents peak tailing from interactions with residual silanols on the column, and improves chromatographic peak shape. Detection is typically performed using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore.[7]

Detailed HPLC Protocol

This protocol is a validated starting point and should be further optimized and validated for specific derivatives and matrices according to ICH Q2(R1) guidelines.[8][9][10]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (e.g., ACN/H2O/TFA) instrument HPLC System (Pump, Injector, Column, Detector) prep_mobile->instrument prep_std Standard Prep (Weigh & Dissolve) sequence Sequence Setup (SST, Blanks, Stds, Samples) prep_std->sequence prep_sample Sample Prep (Weigh & Dissolve) prep_sample->sequence integration Peak Integration instrument->integration sequence->instrument calculation Quantification (External Standard) integration->calculation report Final Report (Assay, Purity, SST) calculation->report

Caption: Step-by-step workflow for HPLC analysis.

A. Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A robust, end-capped C18 column is recommended.

    • Example: Agilent Zorbax SB-C18, Waters SunFire C18, Phenomenex Luna C18 (e.g., 4.6 x 150 mm, 5 µm).

B. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Reference Standard: A well-characterized standard of this compound or the specific derivative of interest.

  • Sample: The material to be analyzed.

C. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and acidifier to ensure sharp peaks for the basic pyridine moiety.[6]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 15 minA gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on concentration and detector sensitivity.
Detection UV at 260 nmThe pyridine ring exhibits strong absorbance around this wavelength. A DAD can be used to confirm peak purity.
Diluent Mobile Phase AEnsures compatibility with the starting mobile phase and prevents peak distortion.

D. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume. Perform a subsequent 1:10 dilution as described for the standard. Note: Due to the compound's reactivity, prepare solutions fresh and analyze promptly.

E. Data Analysis and Calculations:

  • System Suitability: Before analysis, inject the working standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <2.0.

  • Assay Calculation (External Standard): Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × 100

  • Purity Calculation (Area Percent): Purity (%) = (AreaMain Peak / Sum of All Peak Areas) × 100 This method assumes all impurities have a similar response factor. For higher accuracy, relative response factors (RRFs) should be determined.

Quantitative NMR (qNMR) for Primary Standard Certification

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without needing a chemically identical reference standard.[11][12] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][13]

Principle: An accurately weighed sample is dissolved with an accurately weighed amount of a certified internal standard (IS) in a deuterated solvent. The purity of the analyte is calculated by comparing the integral of a unique analyte proton signal to the integral of a unique signal from the internal standard.[14]

Detailed qNMR Protocol

A. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses.

  • Internal Standard (IS): Must be stable, non-reactive, have a simple spectrum with at least one signal well-resolved from analyte signals, and be of high, certified purity.

    • Recommended: Maleic acid, Dimethyl sulfone, or 1,4-Bis(trimethylsilyl)benzene (for non-polar solvents).

  • Deuterated Solvent: DMSO-d₆ or CDCl₃, chosen for its ability to dissolve both analyte and IS.

  • Analytical Balance: Readable to at least 0.01 mg.

B. Sample Preparation:

  • Accurately weigh ~20 mg of this compound into a clean, dry vial.

  • Accurately weigh ~10 mg of the chosen internal standard (e.g., maleic acid) into the same vial.

  • Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution.

  • Transfer the solution to a clean NMR tube.

C. NMR Data Acquisition Parameters:

ParameterRecommended SettingRationale
Pulse Program Standard 1D proton (zg30)A simple 30° pulse is often sufficient and faster than a 90° pulse.
Relaxation Delay (d1) > 5 × T₁ (longest)CRITICAL: Must be at least 5 times the longest T₁ relaxation time of both analyte and IS protons to ensure full magnetization recovery for accurate integration. A T₁ determination experiment (inversion recovery) is recommended. A conservative value of 30-60 seconds is often used.
Number of Scans (ns) 16 or higherTo achieve an adequate signal-to-noise ratio (S/N > 250:1 for signals to be integrated).
Acquisition Time (aq) ≥ 3 secondsTo ensure high digital resolution.

D. Data Processing and Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) and perform Fourier transformation.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, unique signal for the analyte (e.g., the CH₂ protons) and a well-resolved signal for the internal standard (e.g., the two vinyl protons of maleic acid).

  • Calculate the purity using the following formula[11]:

    PurityAnalyte (%) = (IAnalyte / IIS) × (NIS / NAnalyte) × (MAnalyte / MIS) × (mIS / mAnalyte) × PurityIS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., 2 for the -CH₂Br group)

    • M: Molar mass

    • m: Mass weighed

    • PurityIS: Purity of the internal standard (in %)

Argentometric Titration for Hydrobromide Content

This classical titrimetric method is used to specifically quantify the bromide counter-ion content of the hydrobromide salt.[15][16] It is a robust, inexpensive, and highly accurate method when performed correctly.

Principle: The method involves a precipitation titration where a solution of the sample is titrated with a standardized solution of silver nitrate (AgNO₃). Silver ions (Ag⁺) react with bromide ions (Br⁻) to form an insoluble precipitate, silver bromide (AgBr).[17]

Ag⁺(aq) + Br⁻(aq) → AgBr(s)

The Fajans method is recommended, which uses an adsorption indicator like eosin.[17] Before the equivalence point, the AgBr precipitate is negatively charged due to adsorbed Br⁻ ions. After the equivalence point, excess Ag⁺ ions adsorb, making the precipitate positively charged. The anionic eosin indicator then adsorbs to the surface, causing a sharp color change from yellowish-pink to reddish-violet, signaling the endpoint.[17][18]

Detailed Titration Protocol

A. Reagents and Equipment:

  • Silver Nitrate (AgNO₃) Solution: 0.1 M, standardized.

  • Eosin Indicator Solution: 0.1% (w/v) in ethanol.

  • Dilute Acetic Acid: ~6 M.

  • Sample: this compound.

  • Equipment: 50 mL burette, 250 mL Erlenmeyer flasks, analytical balance.

B. Procedure:

  • Accurately weigh approximately 250-300 mg of the sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in ~100 mL of deionized water.

  • Add 1 mL of dilute acetic acid. The acidic medium is required for the eosin indicator.

  • Add 5-10 drops of eosin indicator solution. The solution will appear yellowish-pink.

  • Titrate with standardized 0.1 M AgNO₃ solution, swirling the flask constantly.

  • As the endpoint is approached, the AgBr precipitate will become more flocculent.

  • The endpoint is reached when the precipitate and suspension undergo a sharp color change to a reddish-violet or pink color.

  • Perform a blank titration with all reagents minus the sample and subtract this volume from the sample titration volume.

C. Calculation:

Bromide Content (%) = [(VAgNO₃ - VBlank) × MAgNO₃ × MWBr] / (mSample) × 100

Where:

  • VAgNO₃: Volume of AgNO₃ titrant used (L).

  • VBlank: Volume of AgNO₃ for the blank (L).

  • MAgNO₃: Molarity of the standardized AgNO₃ solution (mol/L).

  • MWBr: Molar mass of Bromine (79.904 g/mol ).

  • mSample: Mass of the sample taken (g).

Method Comparison Summary

FeatureHPLC-UVqNMRArgentometric Titration
Analyte Organic MoleculeOrganic MoleculeBromide Ion
Primary Use Purity, Assay, StabilityPrimary Standard AssayCounter-ion Content
Selectivity High (separates impurities)High (structurally specific)Specific to halides
Reference Std. Requires specific analyte std.Requires non-identical ISRequires standardized titrant
Throughput High (with autosampler)Low to MediumMedium
Expertise ModerateHighLow to Moderate
Validation ICH Q2(R1) extensive[8][19]ICH Q2(R1) applicable[14][20]Pharmacopeial methods

Conclusion

The quantitative analysis of this compound derivatives requires careful method selection and execution due to the analyte's inherent reactivity. This guide provides validated protocols for three complementary techniques. HPLC is the preferred method for routine quality control, offering excellent separation for purity and assay determination. qNMR serves as a powerful, non-destructive primary method for the absolute quantification and certification of reference materials. Finally, Argentometric Titration provides a simple and accurate way to determine the inorganic bromide counter-ion content. By employing these methods and adhering to the principles of method validation, researchers and drug development professionals can ensure the quality, consistency, and safety of their materials.

References

Application Notes & Protocols for the Synthesis of Fluorescent Probes Using a 2-(Bromoacetyl)pyridine Hydrobromide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of targeted fluorescent probes is a cornerstone of modern chemical biology and drug discovery. These tools allow for the precise visualization and tracking of biomolecules, illuminating complex biological processes in real-time.[1][2] The 2-(Bromoacetyl)pyridine hydrobromide scaffold is a highly versatile electrophilic reagent ideal for building such probes. Its bromoacetyl group serves as a potent reactive handle, enabling covalent bond formation with a variety of nucleophiles, while the pyridine core offers a foundation for constructing diverse fluorogenic systems.[3] This guide provides an in-depth exploration of the chemistry of this scaffold and presents detailed protocols for its use in synthesizing novel fluorophores and for the site-specific labeling of proteins.

The 2-(Bromoacetyl)pyridine Scaffold: A Chemist's Perspective

This compound (CAS 17570-98-8) is an α-haloketone derivative of pyridine.[4][5] The key to its utility lies in the bromoacetyl moiety (-COCH₂Br). The electron-withdrawing nature of the adjacent carbonyl group and the pyridine ring makes the α-carbon highly electrophilic, while the bromide ion is an excellent leaving group. This configuration primes the molecule for efficient nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution The primary reaction pathway involves the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine. This displaces the bromide ion and forms a stable covalent bond.

Figure 1: General Nucleophilic Substitution Reaction.

The most common nucleophiles for this reaction in a biological context are thiols (from cysteine residues) and amines (from lysine residues or N-termini of proteins).[3][6] This reactivity is the foundation for its application in bioconjugation.

Application Note I: Synthesis of Imidazo[1,2-a]pyridine-Based Fluorophores

The reaction of 2-(Bromoacetyl)pyridine with 2-aminopyridine derivatives is a classic and efficient method for constructing the imidazo[1,2-a]pyridine bicycle. This fused heterocyclic system is a privileged scaffold in medicinal chemistry and is often highly fluorescent.[3][7] By choosing a 2-aminopyridine that is already part of a larger chromophore, one can synthesize novel, environmentally sensitive dyes.

Causality of the Reaction: The synthesis proceeds via a two-step mechanism:

  • Initial Sₙ2 Reaction: The exocyclic amino group of the 2-aminopyridine acts as the nucleophile, attacking the α-carbon of the bromoacetyl group to displace the bromide.

  • Intramolecular Cyclization/Dehydration: The resulting intermediate undergoes a spontaneous intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the stable, aromatic imidazo[1,2-a]pyridine ring system.

Figure 2: Workflow for Imidazopyridine Synthesis.

Protocol 1: Synthesis of a Generic Imidazo[1,2-a]pyridine Fluorophore

This protocol describes a general method for the synthesis of an imidazo[1,2-a]pyridine-based fluorescent probe.

Materials:

  • This compound (1.0 eq)

  • Amine-containing fluorophore precursor (e.g., 2-amino-5-(dimethylamino)pyridine) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin-Layer Chromatography (TLC) equipment

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing fluorophore precursor (1.1 eq) and sodium bicarbonate (2.5 eq) in anhydrous DMF.

    • Expert Insight: Sodium bicarbonate is added to neutralize the hydrobromide salt of the reactant and the HBr generated during the reaction, driving the reaction to completion. Anhydrous conditions prevent unwanted side reactions with water.[8]

  • Reaction Initiation: Add this compound (1.0 eq) to the stirred solution.

  • Reaction Progression: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the appearance of a new, fluorescent spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract three times with ethyl acetate.

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

    • Expert Insight: The washing steps remove the DMF solvent and inorganic salts, simplifying the subsequent purification.

  • Purification (Chromatography): Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Characterize its photophysical properties using UV-Vis and fluorescence spectroscopy.

Parameter Typical Value Rationale
Solvent Anhydrous DMFHigh boiling point, effectively dissolves reactants.
Base NaHCO₃Mild base, sufficient to neutralize acid byproducts.
Temperature 80-90 °CProvides sufficient energy for cyclization and dehydration.
Reaction Time 4-6 hoursTypically sufficient for completion; monitor by TLC.
Purification Column ChromatographyStandard method for separating the product from impurities.
Application Note II: Site-Specific Labeling of Proteins and Peptides

The bromoacetyl group is an excellent electrophile for targeting cysteine residues in proteins and peptides.[9] Cysteine's thiol side chain is a soft nucleophile that, particularly in its deprotonated thiolate form, reacts efficiently with the bromoacetyl group to form a stable thioether bond. This reaction provides a robust strategy for site-specific protein labeling.[1][10]

Trustworthiness through pH Control: The key to achieving high selectivity for thiols over other nucleophilic residues (like the amine in lysine) is careful control of the reaction pH.[6]

  • At pH 6.5-7.5: The thiol-maleimide reaction is most efficient.[11]

  • At pH 7.5-9.0: The bromoacetyl-thiol reaction rate increases significantly. This is because the pH is above the typical pKa of a cysteine thiol (~8.3), leading to a higher concentration of the more reactive thiolate anion (R-S⁻).[12] While amines are also reactive at this pH, the intrinsic nucleophilicity of the thiolate often ensures a high degree of selectivity for cysteine.[6][11]

Figure 3: Workflow for Cysteine-Specific Protein Labeling.

Protocol 2: Labeling a Cysteine-Containing Peptide

This protocol provides a method for conjugating a fluorescent probe synthesized from the 2-(bromoacetyl)pyridine scaffold to a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide (1.0 eq)

  • Fluorescent Probe (synthesized as per Protocol 1 or similar) (5-10 eq)

  • Labeling Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 8.0.

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing.

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the labeling buffer (pH 8.0) to a final concentration of 1-5 mg/mL. If the peptide has disulfide-linked dimers, pre-treat with a reducing agent like TCEP and subsequently remove it before labeling.

  • Probe Preparation: Prepare a 10-20 mM stock solution of the fluorescent probe in anhydrous DMSO.

  • Conjugation Reaction: While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the probe stock solution.

    • Expert Insight: A molar excess of the probe ensures the labeling reaction proceeds to completion. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C, protected from light.

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) to react with any unreacted probe. Incubate for 15-30 minutes.

  • Purification: Separate the labeled peptide from the unreacted probe and quenching reagent using a desalting column (SEC) or by dialysis against the appropriate buffer.

  • Characterization and Quantification:

    • Confirm successful conjugation using MALDI-TOF or ESI mass spectrometry to observe the mass shift corresponding to the addition of the probe.

    • Determine the labeling efficiency. The concentration of the probe can be determined from its absorbance using the Beer-Lambert law (A = εcl), and the peptide concentration can be determined using a standard protein assay (e.g., BCA) or its absorbance at 280 nm.[9] The ratio of these concentrations gives the degree of labeling.

Parameter Typical Value Rationale
pH 8.0Favors the deprotonation of cysteine's thiol to the more reactive thiolate anion.[6][12]
Probe Excess 5-10 fold molarDrives the reaction to completion.
Reaction Time 2h @ RT or O/N @ 4°CBalances reaction efficiency with protein stability.
Purification SEC / DialysisEfficiently separates small molecules (probe) from the larger peptide/protein.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Bromoacetyl)pyridine hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.

Introduction: The Importance of a High-Yield Synthesis

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its bromoacetyl group provides a reactive handle for efficient coupling reactions.[1] Achieving a high yield of this intermediate is therefore critical for the overall efficiency and cost-effectiveness of a synthetic route. This guide will delve into the common challenges encountered during its synthesis from 2-acetylpyridine and provide actionable solutions.

The Underlying Chemistry: Acid-Catalyzed α-Bromination

The synthesis of this compound from 2-acetylpyridine proceeds via an acid-catalyzed α-bromination reaction. The mechanism involves two key steps:

  • Enolization: In the presence of a strong acid like hydrobromic acid (HBr), the ketone of 2-acetylpyridine is protonated. This enhances the acidity of the α-protons, facilitating the formation of an enol intermediate. This step is often the rate-determining step of the reaction.[2]

  • Bromination: The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂). This results in the formation of the α-brominated product and regenerates the acid catalyst.

The use of HBr in the reaction medium not only catalyzes the reaction but also protonates the pyridine nitrogen, deactivating the ring towards electrophilic aromatic substitution and preventing unwanted ring bromination.[3]

A High-Yield Baseline Protocol

The following protocol, adapted from established procedures, has been demonstrated to produce a high yield of this compound.[4][5]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve 2-acetylpyridine (3 g, 24.8 mmol) in a 30% solution of hydrobromic acid in acetic acid (12 mL).

  • Initial Cooling: Cool the solution to 15°C using an ice bath.

  • Bromine Addition: Slowly add bromine (1.52 mL, 9.72 mmol) dropwise to the solution while maintaining the temperature at 15°C.

  • Stepwise Heating: After the addition is complete, warm the reaction mixture to 40°C and stir for 1 hour. Then, increase the temperature to 75°C and stir for an additional hour.[4][5]

  • Cooling and Precipitation: Cool the reaction mixture to 20°C. Add diethyl ether (30 mL) and stir for 30 minutes to induce precipitation of the product.

  • Isolation and Washing: Collect the resulting yellow precipitate by filtration. Wash the precipitate with a small amount of diethyl ether (10 mL) to remove impurities.

  • Drying: Dry the product under vacuum to obtain this compound. A yield of up to 97.8% has been reported using this method.[4][5]

Troubleshooting Guide

This section addresses common issues that can lead to reduced yields or impure products.

Q1: My reaction yield is very low, or I did not get any product. What could be the cause?

Possible Causes and Solutions

Potential Cause Explanation Recommended Solution
Inactive Brominating Agent Bromine can degrade over time. Alternative solid brominating agents like N-Bromosuccinimide (NBS) or Pyridinium Tribromide can also be of poor quality if old or impure.[3]Use fresh, high-purity bromine. If using solid reagents, consider recrystallization to ensure purity.
Insufficient Acid Catalyst The reaction proceeds through an enol intermediate, and its formation is acid-catalyzed. A lack of sufficient acid will slow down or prevent the reaction.[3]Ensure you are using an appropriate acidic medium, such as the recommended 30% HBr in acetic acid.[5]
Low Reaction Temperature Both the rate of enol formation and the subsequent bromination are temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate.[3]Adhere to the recommended stepwise temperature increase. A gradual warm-up to 75°C is crucial for driving the reaction to completion.[5]
Poor Quality Starting Material Impurities in the 2-acetylpyridine can interfere with the reaction.Use high-purity 2-acetylpyridine. If necessary, purify the starting material by distillation before use.
Q2: I've isolated a product, but my characterization shows the presence of byproducts. How can I avoid this?

Possible Causes and Solutions

Potential Cause Explanation Recommended Solution
Formation of Dibrominated Byproduct Using more than one equivalent of the brominating agent can lead to the formation of 2-(dibromoacetyl)pyridine.[3] Prolonged reaction times can also contribute to over-bromination.Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid letting it run for too long.[3]
Formation of Ring-Brominated Byproducts Under certain conditions, electrophilic aromatic substitution can occur on the pyridine ring.The established protocol using HBr in acetic acid strongly favors α-bromination by deactivating the pyridine ring. Adhering to this method should minimize ring bromination.[3]
Q3: I'm having trouble getting my product to precipitate out of the solution. What should I do?

Possible Causes and Solutions

Potential Cause Explanation Recommended Solution
Insufficient Cooling The solubility of the product is temperature-dependent. If the solution is not cooled sufficiently, the product may remain dissolved.Ensure the reaction mixture is cooled to the recommended 20°C before adding the anti-solvent.
Inappropriate Anti-Solvent An anti-solvent is a solvent in which the product is insoluble. If the wrong anti-solvent is used, the product will not precipitate.Diethyl ether is a commonly used and effective anti-solvent for this product.[4][5]
Insufficient Stirring Vigorous stirring can help to induce crystallization and precipitation.Stir the solution vigorously for the recommended 30 minutes after adding the diethyl ether.
Q4: The final product is discolored or appears impure. How can I purify it?

Possible Causes and Solutions

Potential Cause Explanation Recommended Solution
Residual Bromine A yellow or orange tint can indicate the presence of residual bromine.Ensure the precipitate is thoroughly washed with diethyl ether to remove any unreacted bromine.
Presence of Side Products If side reactions have occurred, the isolated product will be contaminated.Recrystallization is an effective method for purifying the final product.[6] A suitable solvent system will need to be determined empirically.

Visualizing the Workflow and Troubleshooting

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation prep1 Dissolve 2-acetylpyridine in HBr/acetic acid prep2 Cool to 15°C prep1->prep2 react1 Add Bromine dropwise at 15°C prep2->react1 react2 Warm to 40°C, stir for 1h react1->react2 react3 Warm to 75°C, stir for 1h react2->react3 workup1 Cool to 20°C react3->workup1 workup2 Add diethyl ether and stir workup1->workup2 workup3 Filter the precipitate workup2->workup3 workup4 Wash with diethyl ether workup3->workup4 workup5 Dry under vacuum workup4->workup5 end end workup5->end Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_causes cluster_solutions start Low Yield? cause1 Inactive Reagents? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Insufficient Acid? start->cause3 sol1 Use fresh reagents cause1->sol1 sol2 Follow temperature profile cause2->sol2 sol3 Ensure proper acidic medium cause3->sol3

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

  • Q: What is the specific role of hydrobromic acid in this reaction? A: Hydrobromic acid serves two primary functions. First, it acts as a catalyst to promote the formation of the enol intermediate, which is necessary for the bromination to occur.[3] Second, it protonates the nitrogen atom of the pyridine ring. This deactivates the ring towards electrophilic attack by bromine, thereby preventing the formation of unwanted ring-brominated side products.[3]

  • Q: Why is a stepwise increase in temperature recommended? A: The initial slow addition of bromine at a lower temperature (15°C) helps to control the exothermic reaction and prevent the formation of byproducts. The subsequent gradual increase in temperature (to 40°C and then 75°C) provides the necessary energy to drive the reaction to completion and ensure a high conversion of the starting material.[4][5]

  • Q: Can I use a different brominating agent, such as N-Bromosuccinimide (NBS)? A: While NBS is a common brominating agent, the established high-yield protocols for this specific synthesis utilize liquid bromine in an acidic medium.[4][5] Using an alternative agent like NBS would require significant optimization of the reaction conditions (solvent, catalyst, temperature) and may not provide the same high yield and selectivity.

  • Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[3] By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the disappearance of the 2-acetylpyridine spot and the appearance of the product spot. This allows you to determine when the reaction is complete.

  • Q: What are the key safety precautions for this reaction? A: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrobromic acid is also highly corrosive.

  • Q: How should I store the final product, this compound? A: The product is a solid that should be stored in a cool, dry place, typically in a refrigerator, to maintain its stability.[7]

References

Technical Support Center: Overcoming Reactivity Challenges with 2-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support resource for 2-(Bromoacetyl)pyridine hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent in alkylation reactions. We understand that its unique properties, particularly its formulation as a hydrobromide salt, can present challenges in achieving desired reactivity and yield.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the behavior of this compound. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is this reagent supplied as a hydrobromide salt instead of a free base?

The hydrobromide salt form offers significant advantages in terms of stability and handling. The free base of 2-(bromoacetyl)pyridine is a reactive lachrymator and is prone to self-alkylation or degradation over time. Protonating the pyridine nitrogen with hydrobromic acid forms a stable, crystalline solid that is easier to handle, weigh, and store. However, this protonation is also the primary source of its apparent low reactivity in many applications.

Q2: What is the primary cause of the "low reactivity" observed in alkylation reactions?

The perceived low reactivity stems directly from its salt form. There are two main contributing factors:

  • Electronic Deactivation : The pyridine nitrogen is protonated, giving the heterocyclic ring a positive charge. This positive charge exerts a strong electron-withdrawing inductive effect, which can decrease the electrophilicity of the α-carbon in the bromoacetyl group.

  • Poor Solubility : The salt is often poorly soluble in many common non-polar organic solvents (e.g., dichloromethane, THF). For a reaction to occur efficiently, the reactants must be in the same phase. If the alkylating agent remains undissolved, the reaction rate will be severely limited.

The key to "unlocking" its reactivity is to convert it to the free base form in situ or immediately prior to the reaction.

Q3: What is the fundamental mechanism of alkylation using this reagent?

The reaction is a classic bimolecular nucleophilic substitution (SN2). A nucleophile (e.g., an amine, thiol, or the enolate of a ketone) attacks the α-carbon (the carbon bonded to the bromine), displacing the bromide ion as the leaving group.[1] The carbonyl group adjacent to the α-carbon enhances the reactivity of the C-Br bond toward nucleophilic attack.[2]

  • dot

  • Caption: SN2 mechanism for alkylation.

Troubleshooting Guide

This guide is structured to directly address common experimental failures and provide actionable solutions.

Problem 1: My reaction shows no conversion, or the starting material is consumed very slowly.

This is the most common issue and is almost always related to the hydrobromide salt form of the reagent.

Likely Cause A: Incomplete Neutralization Your nucleophile may be acting as a base, becoming protonated by the acidic reagent and thus non-nucleophilic. Alternatively, the reaction medium may not be sufficiently basic to generate the free, reactive form of the 2-(bromoacetyl)pyridine.

Solution: Implement an Effective Basification Strategy The addition of a suitable base is critical. The base neutralizes the HBr, liberating the free base of the alkylating agent.

  • dot

    Neutralization Salt 2-(Bromoacetyl)pyridine HBr (Inactive, Salt Form) Base + Base (e.g., K2CO3, Et3N) Salt->Base FreeBase 2-(Bromoacetyl)pyridine (Active, Free Base) Products Alkylated Product + BH+Br- FreeBase->Products Alkylation with Nucleophile Base->FreeBase Neutralization

  • Caption: The critical role of base in activating the reagent.

Base Selection Table:

BaseTypepKa (Conjugate Acid)Common SolventsKey Considerations
Potassium Carbonate (K₂CO₃) Inorganic, Heterogeneous~10.3Acetonitrile, DMFMild, non-nucleophilic. Requires vigorous stirring. Excellent for sensitive substrates.
Sodium Bicarbonate (NaHCO₃) Inorganic, Heterogeneous~6.4Acetonitrile, DMF, EthanolVery mild. Suitable for highly acid-sensitive nucleophiles. May require heat.
Triethylamine (Et₃N) Organic, Homogeneous~10.7DCM, THF, AcetonitrileSoluble. Easy to handle. Can be nucleophilic in some cases. Its salt (Et₃N·HBr) can sometimes complicate purification.
DIPEA (Hünig's Base) Organic, Homogeneous~10.7DCM, THF, AcetonitrileSterically hindered and non-nucleophilic. Excellent choice to avoid side reactions with the base itself.
Sodium Hydride (NaH) Strong, Heterogeneous~35THF, DMF (anhydrous)Use only for deprotonating weak nucleophiles (e.g., alcohols, some N-H bonds). Requires strict anhydrous conditions.[3]

Recommended Protocol (In Situ Neutralization & Alkylation):

  • To a stirred solution/suspension of your nucleophile (1.0 eq.) in an appropriate polar aprotic solvent (e.g., DMF or Acetonitrile, 0.1-0.5 M), add the chosen base (1.1 - 2.0 eq.).

  • Add this compound (1.05-1.1 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-60 °C.

  • Upon completion, proceed with an aqueous workup to remove the base and its salt.

Likely Cause B: Poor Solubility The reagent salt is not dissolving in your chosen solvent, leading to a heterogeneous mixture with very slow reaction kinetics.

Solution: Optimize Your Solvent Choice

  • Switch to Polar Aprotic Solvents: Solvents like DMF , DMSO , or acetonitrile are generally superior choices as they can better solvate the ionic hydrobromide salt, facilitating its interaction with the base and nucleophile.[3]

  • Phase-Transfer Catalysis: For reactions in less polar solvents, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the reactants across the phase boundary.

Problem 2: My reaction is fast, but I get a complex mixture of products or significant byproducts.

This indicates that while the reagent is active, undesired reaction pathways are competing with the desired alkylation.

Likely Cause A: Over-alkylation This is common when alkylating primary amines. The secondary amine product is often more nucleophilic than the starting primary amine and can react with a second molecule of the alkylating agent.[4]

Solution: Control Stoichiometry and Addition Rate

  • Use an Excess of the Nucleophile: Employing a 2 to 3-fold excess of the amine nucleophile can statistically favor the mono-alkylation product. However, this complicates purification.

  • Slow Addition: Prepare a solution of the 2-(bromoacetyl)pyridine (after neutralization or for in situ neutralization) and add it dropwise to the solution of the nucleophile at a controlled temperature (e.g., 0 °C).[5] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of the product reacting again.

Likely Cause B: Base-Promoted Side Reactions Strong, unhindered bases can sometimes promote side reactions like elimination or the Favorskii rearrangement, although the latter is less common for this specific substrate.[6]

Solution: Use a Weaker or More Hindered Base

  • Switch from a strong base like an alkoxide to a milder inorganic base like K₂CO₃.

  • If an organic base is required, use a sterically hindered, non-nucleophilic base like DIPEA instead of triethylamine.

Problem 3: The reaction works, but the yield is consistently moderate (~50-60%).

This suggests a competing pathway is consistently consuming a portion of your material or that the reaction is not proceeding to completion.

Likely Cause: Insufficient Electrophilicity While the free base is reactive, for some less potent nucleophiles, the C-Br bond may not be sufficiently activated.

Solution: In Situ Halogen Exchange (Finkelstein Reaction Conditions) The C-I bond is weaker and iodine is a better leaving group than bromine. Adding a catalytic amount of an iodide salt can significantly accelerate SN2 reactions.[3]

Recommended Protocol (Finkelstein-Assisted Alkylation):

  • To a stirred solution of your nucleophile (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile, add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) (0.1 eq.).

  • Add this compound (1.1 eq.) and stir at room temperature or heat to reflux.

  • The in situ generated 2-(iodoacetyl)pyridine is much more reactive and can drive the reaction to completion, improving the yield.

  • Monitor by TLC/LC-MS.

  • dot

    Troubleshooting_Workflow Start Reaction Issue: Low/No Reactivity CheckBase Is a suitable base present (≥1.1 eq.)? Start->CheckBase CheckSolvent Is the solvent polar aprotic (DMF, Acetonitrile)? CheckBase->CheckSolvent Yes AddBase Action: Add appropriate base (e.g., K2CO3, DIPEA). See Table 1. CheckBase->AddBase No CheckNucleophile Is the nucleophile weak? CheckSolvent->CheckNucleophile Yes ChangeSolvent Action: Switch to DMF or Acetonitrile. CheckSolvent->ChangeSolvent No AddIodide Action: Add cat. KI or NaI (Finkelstein conditions). CheckNucleophile->AddIodide Yes Success Problem Resolved CheckNucleophile->Success No, re-evaluate problem AddBase->CheckBase ChangeSolvent->CheckSolvent AddIodide->Success

  • Caption: Troubleshooting workflow for low reactivity.

References

Optimizing reaction conditions (solvent, temperature, base) for derivatization.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing derivat-ization reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical modification of analytes for analysis, particularly by chromatography. Here, we provide in-depth, field-proven insights into the critical parameters of solvent, temperature, and base selection to ensure robust and reproducible results.

Introduction to Derivatization

Derivatization is a chemical modification technique used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical method.[1] Key objectives include enhancing volatility for gas chromatography (GC), improving thermal stability, increasing detectability by introducing a chromophore or fluorophore for liquid chromatography (HPLC), and improving chromatographic separation and peak shape.[1][2][3][4][5][6] Common derivatization methods include silylation, acylation, and alkylation, each targeting specific functional groups like alcohols, carboxylic acids, amines, and thiols.[2]

While derivatization is a powerful tool, its success is highly dependent on the careful optimization of reaction conditions. Incomplete or inconsistent reactions can lead to a host of problems, including poor quantification, peak tailing, and the appearance of artifact peaks.[7][8][9] This guide will walk you through a systematic approach to optimizing the key variables: solvent, temperature, and base.

Part 1: Troubleshooting Guide & FAQs - The Critical Role of the Solvent

The choice of solvent is paramount as it must dissolve reactants and reagents, remain inert under reaction conditions, and facilitate an efficient reaction.[10][11][12] An inappropriate solvent can hinder or even prevent a derivatization reaction from proceeding to completion.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: My derivatization reaction is not going to completion, or the yield is very low. Could the solvent be the issue?

A1: Absolutely. This is a classic sign of a suboptimal solvent choice. The primary role of the solvent is to dissolve all reactants to allow for effective interaction.[10] If your analyte or reagent has poor solubility, the reaction will be slow and incomplete.

  • Causality: "Like dissolves like" is a fundamental principle. Polar solvents are generally better for dissolving polar analytes, while non-polar solvents are suited for non-polar compounds.[10] For instance, silylation reactions, which are common in GC, are often performed in aprotic solvents (solvents without hydroxyl groups) like pyridine or acetonitrile because protic solvents (like water or alcohols) will react with the silylating reagent.[5][6]

  • Troubleshooting Steps:

    • Assess Polarity: Evaluate the polarity of your analyte and derivatizing agent. Match it with a solvent of similar polarity.

    • Conduct a Solubility Test: Before running the full reaction, test the solubility of your analyte and reagents in a small volume of the chosen solvent.

    • Consider a Solvent Screen: It is not uncommon to perform a solvent screen to identify the optimal choice.[11] Test a small number of solvents with varying polarities (e.g., a non-polar solvent like hexane, a moderately polar aprotic solvent like ethyl acetate, and a polar aprotic solvent like acetonitrile).

Q2: I'm observing unexpected side products in my chromatogram. Can the solvent be the culprit?

A2: Yes, the solvent can react with your reagents or analyte if it is not inert under the reaction conditions.[11]

  • Causality: Protic solvents, for example, contain acidic protons that can react with many derivatizing agents, especially those used for silylation.[5] This not only consumes the reagent but can also generate byproducts that complicate your analysis.

  • Troubleshooting Steps:

    • Review Solvent Reactivity: Ensure your chosen solvent does not contain functional groups that can participate in side reactions. For moisture-sensitive reagents like silylating agents, always use anhydrous (dry) solvents.[7]

    • Run a Reagent Blank: Prepare a sample containing only the solvent and the derivatizing reagent and run it through your analytical method. This will help identify any peaks originating from the solvent or reagent itself.[13]

Data Presentation: Solvent Properties for Derivatization
SolventPolarityTypeBoiling Point (°C)Common Applications & Considerations
AcetonitrilePolarAprotic82Good for silylation and acylation; versatile.[12]
PyridinePolarAprotic115Often used as a solvent and catalyst for silylation and acylation.[6]
Dichloromethane (DCM)Moderately PolarAprotic40Good for extractions; low boiling point allows for easy removal.[10]
Tetrahydrofuran (THF)Moderately PolarAprotic66Useful for reactions with sensitive reagents.[10]
Ethyl AcetateModerately PolarAprotic77Good all-around solvent, often used for extractions.[10]
HexaneNon-polarAprotic69Used for non-polar analytes and extractions.[10]
Dimethylformamide (DMF)PolarAprotic153High boiling point, good for reactions requiring heat.[12]
Experimental Protocol: Solvent Screening for Optimal Derivatization
  • Setup: Prepare a series of micro-reaction vials.

  • Analyte & Reagent Addition: To each vial, add a consistent amount of your analyte and the derivatizing reagent.

  • Solvent Addition: Add a different solvent from the table above to each vial. Include a control with your current solvent.

  • Reaction: Run the reactions under your standard temperature and time conditions.

  • Analysis: Analyze the outcome of each reaction using your chromatographic method.

  • Evaluation: Compare the peak area and shape of the desired derivative across the different solvents to identify the one that provides the highest yield and best peak symmetry.

Visualization: Solvent Selection Workflow

Solvent_Selection start Start: Define Analyte & Reagent solubility Assess Analyte/Reagent Solubility & Polarity start->solubility select_solvents Select 3-5 Candidate Solvents (Varying Polarity) solubility->select_solvents run_screen Perform Solvent Screen (Small-Scale Reactions) select_solvents->run_screen analyze Analyze by GC/LC run_screen->analyze evaluate Evaluate Yield & Peak Shape analyze->evaluate optimal_solvent Optimal Solvent Identified evaluate->optimal_solvent Success troubleshoot Troubleshoot: Incomplete Reaction or Side Products evaluate->troubleshoot Failure reassess Reassess Polarity Match & Solvent Reactivity troubleshoot->reassess reassess->select_solvents

Caption: A logical workflow for selecting an optimal solvent for derivatization.

Part 2: Troubleshooting Guide & FAQs - The Influence of Temperature

Reaction temperature is a critical factor that directly influences the rate of the derivatization reaction.[14] Finding the optimal temperature is a balance between achieving a complete reaction in a reasonable timeframe and avoiding the degradation of the analyte or the derivative.[13]

Frequently Asked Questions (FAQs) on Reaction Temperature

Q1: My derivatization reaction is very slow and does not reach completion. Should I increase the temperature?

A1: Yes, in many cases, increasing the temperature will increase the reaction rate.[14] For many reactions, a 10°C rise in temperature can roughly double the reaction rate.[14]

  • Causality: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will have sufficient energy to overcome the activation energy barrier of the reaction.[14]

  • Troubleshooting Steps:

    • Incremental Increase: Increase the reaction temperature in increments of 10-20°C and monitor the reaction progress.[15]

    • Time Course Study: At a given temperature, you can also perform a time course study by analyzing aliquots at different time points to determine the minimum time required for the reaction to complete.[8]

Q2: I've increased the temperature, but now I'm seeing smaller peaks for my derivative and some new, unidentified peaks. What is happening?

A2: This suggests that the increased temperature may be causing degradation of your analyte or the newly formed derivative.[13] Excessive heat can also promote the formation of byproducts.[13]

  • Causality: While higher temperatures increase the rate of the desired reaction, they can also accelerate undesirable side reactions or cause thermally labile compounds to decompose.

  • Troubleshooting Steps:

    • Lower the Temperature: Reduce the temperature and consider increasing the reaction time to compensate.

    • Check Thermal Stability: If possible, research the thermal stability of your analyte and derivative to determine a safe temperature range.

    • Milder Conditions: If degradation persists, you may need to explore a different, milder derivatization reagent or method.

Experimental Protocol: Temperature Optimization
  • Setup: Using the optimal solvent identified previously, prepare several identical reaction vials with your analyte and reagent.

  • Temperature Gradient: Place each vial in a heating block or water bath set to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C).

  • Reaction Time: Allow the reactions to proceed for a fixed amount of time (e.g., 60 minutes).

  • Analysis: Analyze each sample by your chromatographic method.

  • Evaluation: Plot the peak area of the derivative against the reaction temperature to identify the optimal temperature that gives the highest yield without evidence of degradation.

Visualization: Impact of Temperature on Reaction

Temperature_Effect start Start: Incomplete Reaction increase_temp Increase Temperature start->increase_temp too_low Temperature Too Low: Slow Reaction Rate increase_temp->too_low Insufficient Increase optimal Optimal Temperature: Complete Reaction, Minimal Degradation increase_temp->optimal Optimal Increase too_high Temperature Too High: Analyte/Derivative Degradation, Side Products increase_temp->too_high Excessive Increase

Caption: The relationship between reaction temperature and derivatization outcome.

Part 3: Troubleshooting Guide & FAQs - The Role of the Base

In many derivatization reactions, a base is used as a catalyst or as a scavenger for acidic byproducts. The choice and concentration of the base can significantly impact reaction efficiency.

Frequently Asked Questions (FAQs) on Base Selection

Q1: My acylation reaction is not working well. Do I need a base?

A1: Yes, acylation reactions with reagents like anhydrides often require a base to act as a catalyst and to neutralize the acidic byproduct, which can inhibit the reaction.[3]

  • Causality: The base deprotonates the analyte (e.g., an alcohol or amine), making it a more potent nucleophile. It also scavenges the acid formed during the reaction, driving the equilibrium towards the product.

  • Troubleshooting Steps:

    • Introduce a Base: Add a suitable base, such as pyridine or triethylamine (TEA), to your reaction mixture. Pyridine can often serve as both the solvent and the base.[6]

    • Optimize Base Concentration: The amount of base can be critical. Start with a stoichiometric amount relative to the derivatizing agent and optimize from there.

Q2: How do I choose the right base for my reaction?

A2: The ideal base should be strong enough to deprotonate your analyte but not so strong that it causes unwanted side reactions. The pKa of the conjugate acid of the base is a good indicator of its strength.[16]

  • Causality: A base's effectiveness is determined by its ability to abstract a proton from the analyte. For a base to deprotonate an acid, the pKa of the conjugate acid of the base should be higher than the pKa of the acid being deprotonated.

  • Troubleshooting Steps:

    • Consult pKa Tables: Use pKa tables to compare the acidity of your analyte's functional group with the conjugate acids of potential bases.[17]

    • Consider Steric Hindrance: For sterically hindered analytes, a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferable to avoid side reactions.

Data Presentation: Common Bases in Derivatization
BasepKa of Conjugate AcidCommon Uses
Pyridine~5.2Acylation and silylation catalyst/solvent.
Triethylamine (TEA)~10.7Common organic base for acylations.
Diisopropylethylamine (DIPEA)~11Sterically hindered, non-nucleophilic base.
N-Methylimidazole (NMI)~7.0Highly effective acylation catalyst.
Sodium Bicarbonate (NaHCO₃)~10.3 (pKa2 of H₂CO₃)Mild inorganic base, often used in aqueous workups.

Note: pKa values can vary depending on the solvent.[17][18]

Experimental Protocol: Base Screening
  • Setup: Prepare several reaction vials with your analyte, derivatizing agent, and optimal solvent.

  • Base Addition: To each vial, add a different base from the table above. Include a no-base control.

  • Reaction: Run the reactions under your optimized temperature and time conditions.

  • Analysis: Analyze the samples using your chromatographic method.

  • Evaluation: Compare the results to determine which base provides the highest yield of the desired derivative with the fewest byproducts.

Conclusion: A Systematic Approach to Optimization

Optimizing derivatization reactions requires a systematic, one-variable-at-a-time approach.[19] By understanding the fundamental roles of the solvent, temperature, and base, and by methodically troubleshooting issues as they arise, you can develop a robust and reliable derivatization protocol. Always remember to validate your final optimized method to ensure it is reproducible and fit for your intended purpose.

References

Technical Support Center: A Troubleshooting Guide to Derivatization with 2-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered during the derivatization of nucleophilic compounds—primarily carboxylic acids and thiols—using 2-(Bromoacetyl)pyridine hydrobromide. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you to resolve issues independently. This guide is structured in a practical question-and-answer format to directly address the specific problems you may face in the lab.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides in-depth answers to common issues observed during derivatization workflows.

Q1: My derivatization yield is extremely low. My primary analyte peak remains largely unchanged in my chromatogram. What are the most likely causes?

A1: This is the most common issue and almost always points to a problem in one of three areas: the integrity of your reagents, the reaction conditions, or the sample itself. A systematic approach is the key to diagnosing the root cause.

The derivatization reaction is a nucleophilic substitution (SN2) where a deprotonated analyte (e.g., a carboxylate or thiolate) attacks the α-carbon of the bromoacetyl group. The efficiency of this process is highly dependent on several factors.

Primary Causes and Solutions:

  • Presence of Water: Moisture is the single most destructive contaminant in this derivatization. This compound can be hydrolyzed by water, rendering it inactive. Furthermore, any water in your sample or solvent will compete with your analyte for the reagent.[1][2]

    • Solution: Ensure all solvents are anhydrous. Dry your sample thoroughly before adding reagents, for example, by lyophilization or under a stream of dry nitrogen.[2] Store the derivatization reagent in a desiccator.

  • Incorrect Reaction pH: The reagent is a hydrobromide salt, which means it introduces acid (HBr) into your reaction vial. For the derivatization of a carboxylic acid to occur, the acid must first be deprotonated to its highly nucleophilic carboxylate form. This requires a basic environment. An acidic or neutral pH will result in virtually no reaction.

    • Solution: Add a non-nucleophilic organic base to the reaction mixture. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices. The base should be in molar excess to both neutralize the HBr from the reagent and deprotonate the analyte.

  • Insufficient Reagent: The derivatization reaction should be run with a molar excess of the this compound to drive the reaction to completion, especially if the sample contains other reactive nucleophiles.[1][3]

    • Solution: Start with a 2- to 5-fold molar excess of the derivatization reagent over the analyte. If your sample matrix is complex and may contain other reactive species, a higher excess (e.g., 10-fold) may be necessary.

  • Suboptimal Reaction Conditions: Derivatization reactions are governed by kinetics. Insufficient time or temperature will lead to an incomplete reaction.[1][3]

    • Solution: Gently heat the reaction mixture. A good starting point is 60 °C for 30-60 minutes. If the yield is still low, you can cautiously increase the temperature or extend the reaction time. A time-course study is the best way to determine the optimal reaction time.[3]

Below is a troubleshooting workflow to systematically identify the issue.

G start Low/No Derivatization Yield reagent 1. Verify Reagent Integrity start->reagent reagent_q1 Is reagent fresh? Stored properly? reagent->reagent_q1 conditions 2. Optimize Reaction Conditions conditions_q1 Is a base (e.g., TEA) used? Is there molar excess? conditions->conditions_q1 sample 3. Check Sample Preparation sample_q1 Was sample dried? (e.g., lyophilized) sample->sample_q1 reagent_ok Reagent is Active reagent_ok->conditions conditions_ok Conditions Optimized conditions_ok->sample sample_ok Sample is Dry & Clean reagent_q1->reagent No (Use fresh reagent) reagent_q1->reagent_ok Yes conditions_q1->conditions No (Add excess base) conditions_q2 Is reaction heated? (e.g., 60 °C) conditions_q1->conditions_q2 Yes conditions_q2->conditions No (Heat reaction) conditions_q2->conditions_ok Yes sample_q1->sample No (Dry sample) sample_q1->sample_ok Yes G cluster_0 Step 1: Deprotonation (Base is Essential) cluster_1 Step 2: SN2 Attack Analyte R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Nucleophilic Carboxylate) Analyte->Carboxylate + Base NR'3 (e.g., TEA) ProtonatedBase HNR'3⁺ Base->ProtonatedBase + Reagent Br-CH₂-CO-Py (Derivatizing Reagent) Carboxylate->Reagent attacks Derivative R-COO-CH₂-CO-Py (Final Ester Derivative) Reagent->Derivative forms Bromide Br⁻ Reagent->Bromide releases

References

Validation & Comparative

A Quantitative Performance Comparison of Thiol-Reactive Labeling Reagents: 2-(Bromoacetyl)pyridine Hydrobromide vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of proteomics, drug development, and molecular biology, the covalent labeling of proteins is an essential technique for elucidating function, tracking interactions, and creating targeted therapeutics. Thiol-reactive reagents, which primarily target the sulfhydryl group of cysteine residues, are particularly valuable due to the relatively low natural abundance of cysteine, enabling site-specific modifications. Among the arsenal of available chemistries, α-haloacetyl compounds like 2-(Bromoacetyl)pyridine hydrobromide represent a classic and robust choice.

This guide provides an in-depth, objective comparison of the quantitative performance of this compound against the two most prevalent classes of thiol-reactive alternatives: iodoacetamides and maleimides. We will analyze the critical performance metrics—reaction kinetics, specificity, and bond stability—supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Mechanism of Action: The Chemistry of Thiol Alkylation

This compound belongs to the class of haloacetyl reagents, which react with nucleophiles via a well-defined SN2 (bimolecular nucleophilic substitution) mechanism. The primary target within a protein is the sulfhydryl group of a cysteine residue.

Causality of Reaction: The reaction's efficiency is highly dependent on pH. The cysteine thiol group (-SH) exists in equilibrium with its more nucleophilic thiolate anion form (-S⁻). The pKa of the cysteine thiol is typically around 8.3. Therefore, conducting the reaction at a pH of 7.5–8.5 increases the concentration of the thiolate, significantly accelerating the rate of nucleophilic attack on the α-carbon of the bromoacetyl group, displacing the bromide leaving group. This forms a highly stable thioether bond. While reactions at physiological pH (~7.4) are common to preserve protein integrity, elevating the pH can be a key strategy to enhance labeling speed.[1]

Potential side reactions with other nucleophilic residues such as histidine or methionine can occur but are generally much slower than the reaction with the activated thiolate anion, making the labeling highly selective for cysteine under controlled conditions.[1]

Workflow_Diagram Start Start: Purified Protein Reduce 1. Reduce Disulfides (e.g., TCEP) Start->Reduce AddLabel 2. Add 2-(Bromoacetyl)pyridine (10-20x molar excess) Reduce->AddLabel Incubate 3. Incubate (2-4h, RT, pH 7.5-8.5) AddLabel->Incubate Quench 4. Quench Reaction (e.g., DTT) Incubate->Quench Purify 5. Purify Labeled Protein (Size-Exclusion / Dialysis) Quench->Purify Digest 6. Proteolytic Digestion (e.g., Trypsin) Purify->Digest MS Verification Path LCMS 7. LC-MS/MS Analysis Digest->LCMS Analyze 8. Data Analysis (Confirm Mass Shift: +120.04 Da) LCMS->Analyze

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromoacetyl)pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(Bromoacetyl)pyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.